Epinastine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2003 and is indicated for allergic conjunctivitis.
See also: Epinastine (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXSGUIOOQPGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80012-43-7 (Parent) | |
| Record name | Epinastine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046502 | |
| Record name | Epinastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108929-04-0 | |
| Record name | Epinastine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108929-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epinastine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epinastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPINASTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epinastine Hydrochloride: A Deep Dive into its Mechanism of Action in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epinastine hydrochloride is a second-generation antihistamine with potent mast cell-stabilizing properties, making it a cornerstone in the management of allergic conditions. This technical guide provides an in-depth exploration of the molecular mechanisms through which epinastine exerts its effects on mast cells. By functioning as a direct antagonist of the histamine H1 receptor and, more critically, by inhibiting the degranulation of mast cells, epinastine effectively suppresses the release of a cascade of pro-inflammatory mediators. This document details the intricate signaling pathways involved, presents key quantitative data on its efficacy, and provides comprehensive experimental protocols for the assays used to elucidate its mechanism of action.
Introduction
Mast cells are pivotal effector cells in the allergic inflammatory response. Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI), they undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators, including histamine, proteases, leukotrienes, prostaglandins, and cytokines.[1][2] These mediators orchestrate the clinical manifestations of allergic diseases. This compound distinguishes itself from many other antihistamines through its dual-action mechanism: competitive antagonism of the histamine H1 receptor and stabilization of mast cell membranes, thereby preventing their degranulation.[1][2][3][4][5][6][7] This guide will dissect the latter, more complex aspect of its pharmacology.
Molecular Mechanism of Action in Mast Cells
Epinastine's mast cell-stabilizing effect is a multifaceted process that involves interference with several key steps in the mast cell activation cascade. The primary mechanism revolves around the modulation of ion channels and intracellular signaling pathways that are critical for degranulation.
Modulation of Ion Channels
Epinastine's ability to stabilize mast cells is attributed, in part, to its influence on ion channels, particularly chloride and calcium channels.
-
Chloride Channels: Epinastine is thought to alter the function of delayed chloride channels within the mast cell membrane.[3] The influx of chloride ions is a crucial event in the degranulation process, and by modulating these channels, epinastine can inhibit this key step.
-
Calcium Channels: A critical event in mast cell activation is the rise in intracellular calcium concentration ([Ca2+]i). Epinastine has been demonstrated to inhibit Ca2+ uptake from the extracellular environment and its release from intracellular stores.[4][8] This disruption of calcium homeostasis is a central component of its mast cell-stabilizing activity.
Interference with Intracellular Signaling Pathways
The activation of mast cells via the FcεRI receptor initiates a complex signaling cascade. Epinastine intervenes at crucial points within this pathway to prevent degranulation and the release of inflammatory mediators.
-
FcεRI Signaling Cascade: The cross-linking of IgE bound to FcεRI on the mast cell surface triggers the activation of Src family kinases (e.g., Lyn) and spleen tyrosine kinase (Syk).[9][10][11][12] This initiates a downstream cascade involving the phosphorylation of adaptor proteins and the activation of key enzymes such as phospholipase C (PLC) and protein kinase C (PKC).[9]
-
Inhibition of Calmodulin Activity: Epinastine has been shown to significantly and dose-dependently suppress the activity of calmodulin.[8] Calmodulin is a calcium-binding protein that plays a vital role in transducing the calcium signal to downstream effector proteins involved in degranulation. By inhibiting calmodulin, epinastine effectively dampens the cellular response to increased intracellular calcium.
The following diagram illustrates the key steps in the FcεRI signaling pathway and the proposed points of intervention for epinastine.
Caption: FcεRI Signaling Pathway and Epinastine's Points of Inhibition.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize key findings.
Table 1: Receptor Binding Affinities and Functional Inhibition of Epinastine
| Parameter | Receptor | Cell Type/System | Value | Reference |
| IC50 | Histamine H1 | Guinea pig ileum | 9.8 nM | [6] |
| IC50 | Histamine H4 | Recombinant CHO-K1 cells | 0.9 nM | [13] |
| IC50 | Histamine H2 | Recombinant CHO-K1 cells | 78 µM | [13] |
| IC50 (Functional) | Histamine H1 | CHO-K1 cells expressing human H1R | 1.6 µM | [14] |
Table 2: Inhibition of Mediator Release from Mast Cells by Epinastine
| Mediator | Stimulus | Cell Type | Effective Concentration | Reference |
| Histamine | Antigen-antibody reaction, Compound 48/80 | Rat peritoneal mast cells | Not specified | [4][8] |
| KC, TNF-α, VEGF | IgE-dependent | Murine mast cells | ≥ 25 ng/mL | [2] |
| IL-8 | Not specified | Human eosinophils | Dose- and time-dependent | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of epinastine in mast cells.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3 or LAD2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tyrode's buffer
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound
-
Triton X-100 (for cell lysis)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells to 80-90% confluency.
-
Sensitize cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours.
-
-
Cell Preparation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer to a final concentration of 2-5 x 10^5 cells/mL.
-
-
Treatment and Stimulation:
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound or vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of DNP-BSA (e.g., 100 ng/mL) to stimulate degranulation. For negative control wells, add buffer only. For total release wells, add 50 µL of 0.1% Triton X-100.
-
Incubate for 30-60 minutes at 37°C.
-
-
Enzyme Assay:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate solution to each well.
-
Incubate at 37°C for 60-90 minutes.
-
Add 100 µL of the stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Sample OD - Blank OD) / (Total Release OD - Blank OD)] x 100
-
Caption: Workflow for Mast Cell Degranulation Assay.
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Mast cells cultured on glass coverslips
-
HEPES-buffered saline (HBS)
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
This compound
-
Stimulating agent (e.g., antigen, compound 48/80)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate mast cells on glass coverslips and culture until they adhere.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS (e.g., 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 1 mM Probenecid).
-
Wash the cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Introduce this compound at the desired concentration into the perfusion buffer and record for a few minutes.
-
Add the stimulating agent to the perfusion buffer and continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for individual cells over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Conclusion
This compound's mechanism of action in mast cells is a sophisticated interplay of ion channel modulation and intracellular signaling interference, culminating in the potent stabilization of these key allergic effector cells. Its ability to inhibit mast cell degranulation, in addition to its direct histamine H1 receptor antagonism, provides a comprehensive approach to managing allergic diseases. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon our understanding of this important therapeutic agent. The continued exploration of the nuanced interactions of epinastine with mast cell biology will undoubtedly pave the way for the development of even more targeted and effective anti-allergic therapies.
References
- 1. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. abmgood.com [abmgood.com]
- 4. Mast cell degranulation assays [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. pubcompare.ai [pubcompare.ai]
- 14. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Epinastine Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinastine hydrochloride is a second-generation antihistamine distinguished by its multifaceted pharmacological profile. Beyond its primary high-affinity antagonism of the histamine H1 receptor, epinastine exhibits a broader spectrum of activity that contributes to its clinical efficacy and favorable safety profile. This technical guide provides an in-depth analysis of epinastine's receptor binding affinity and selectivity across various physiologically relevant receptors. Quantitative binding data are presented, alongside detailed experimental protocols for key assays and visualizations of associated signaling pathways, to offer a comprehensive resource for researchers and drug development professionals.
Receptor Binding Affinity and Selectivity
Epinastine is a potent histamine H1 receptor antagonist.[1] Its binding affinity extends to other histamine receptor subtypes, as well as to adrenergic and serotonergic receptors. Notably, epinastine has a low affinity for dopamine receptors and does not readily cross the blood-brain barrier, which contributes to its non-sedating properties.[1][2]
Quantitative Binding Profile
The receptor binding profile of epinastine has been characterized using various in vitro assays. The following tables summarize the available quantitative data, primarily expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. Lower values are indicative of higher binding affinity.
Table 1: Epinastine Binding Affinities for Histamine Receptors
| Receptor Subtype | IC50 (nM) | Species/Cell Line | Reference |
| Histamine H1 | 9.8 | Guinea Pig | [3] |
| Histamine H1 | 38 | CHO-K1 cells (human) | [4] |
| Histamine H2 | 78,000 | CHO-K1 cells (human) | |
| Histamine H4 | 0.9 | CHO-K1 cells (human) |
Table 2: Epinastine Binding Affinities for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Binding Affinity | Notes | Reference |
| α1-adrenergic | Marked affinity | Specific Ki or IC50 values not consistently reported in reviewed literature. | [3][5] |
| α2-adrenergic | Marked affinity | Specific Ki or IC50 values not consistently reported in reviewed literature. | [3][5] |
| 5-HT2 | Marked affinity | Specific Ki or IC50 values not consistently reported in reviewed literature. | [3][5] |
Note: Epinastine displays a significantly lower affinity for the histamine H2 receptor compared to the H1 receptor, with one source indicating a 400-fold lower affinity.[3] While there is "marked affinity" for α1, α2, and 5-HT2 receptors, specific Ki values are not widely available in the public domain.[3][5] Epinastine has a low affinity for muscarinic and β-adrenergic receptors.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional activity of epinastine.
Radioligand Binding Assay (Displacement Assay)
This assay quantifies the affinity of a test compound (e.g., epinastine) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the Ki of epinastine for a target receptor (e.g., histamine H1 receptor).
Materials:
-
Receptor Source: Cell membrane preparations from cells stably expressing the human receptor of interest (e.g., HEK293 cells transfected with the histamine H1 receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-mepyramine for the H1 receptor).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor.
-
Assay Buffer: Buffer solution appropriate for the receptor (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A multi-well plate harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed amount of the cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of this compound (test compound).
-
For determining non-specific binding, add a high concentration of the unlabeled ligand instead of epinastine.
-
For determining total binding, add only the assay buffer instead of any competing ligand.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of epinastine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the epinastine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of epinastine.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Epinastine Hydrochloride: An Investigational Candidate for Non-Allergic Rhinitis Research
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-allergic rhinitis represents a complex inflammatory condition of the nasal mucosa, distinct from IgE-mediated allergic rhinitis. Its subtypes, including idiopathic (vasomotor) rhinitis and Non-Allergic Rhinitis with Eosinophilia Syndrome (NARES), are characterized by significant nasal symptoms but lack evidence of systemic allergic sensitization. The pathophysiology often involves neurogenic inflammation, mast cell activation, and eosinophilic infiltration, presenting therapeutic challenges. Epinastine Hydrochloride, a second-generation antihistamine with potent mast cell stabilizing and broad anti-inflammatory properties, offers a compelling, albeit underexplored, therapeutic rationale for these conditions. This document outlines the scientific basis for investigating this compound in non-allergic rhinitis and provides detailed experimental protocols for its preclinical evaluation.
Core Pharmacological Profile of this compound
This compound is a multi-faceted anti-inflammatory agent. Its primary mechanisms of action, established predominantly in the context of allergic inflammation, provide a strong foundation for its potential application in non-allergic rhinitis.[1][2][3]
-
Histamine H1 Receptor Antagonism: Epinastine is a potent and selective inverse agonist of the H1 receptor, effectively blocking histamine-induced symptoms such as sneezing and rhinorrhea.[2]
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of pre-formed mediators like histamine and tryptase, as well as newly synthesized inflammatory molecules.[1][3] This action is mediated by modulating delayed chloride channels in the cell membrane.[1]
-
Broad-Spectrum Anti-Inflammatory Effects: Beyond histamine blockade, epinastine has been shown to possess anti-leukotriene, anti-platelet activating factor (PAF), and anti-bradykinin activities.[3]
-
Modulation of Eosinophil and Neutrophil Activity: Epinastine can inhibit the chemotactic movement of eosinophils and suppress the post-transcriptional release of IL-8 (a potent neutrophil chemoattractant) from eosinophils.[4][5]
Rationale for this compound in Non-Allergic Rhinitis Subtypes
The therapeutic potential of Epinastine in non-allergic rhinitis stems from its ability to target key pathological pathways that are independent of IgE-mediated reactions.
Idiopathic (Vasomotor) Rhinitis & Neurogenic Inflammation
Idiopathic rhinitis is strongly associated with neurogenic inflammation, where sensory nerves in the nasal mucosa become hyperresponsive to non-allergic triggers like temperature changes or irritants.[6] This leads to the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which cause vasodilation, plasma extravasation, and mucus secretion.[7][8] Transient Receptor Potential (TRP) channels, particularly TRPV1 (the capsaicin receptor), on sensory nerve endings are key initiators of this pathway.[9]
Hypothesized Mechanism of Action: Epinastine's potential efficacy in this context is supported by the proven clinical success of Azelastine, another topical antihistamine with similar properties, which is indicated for vasomotor rhinitis.[6][10] The proposed mechanisms include:
-
Inhibition of Neuropeptide Release: By modulating sensory nerve activity, epinastine may reduce the release of SP and CGRP.
-
Mast Cell Stabilization: Neuropeptides like Substance P can directly trigger mast cell degranulation. Epinastine's mast cell stabilizing properties could break this cycle of neuro-immune interaction.[8]
-
Modulation of TRP Channels: Azelastine has been shown to desensitize TRPV1 channels.[11] It is plausible that epinastine shares this ability to modulate sensory nerve hyperreactivity at the channel level.
Figure 1. Proposed mechanism of Epinastine in neurogenic inflammation.
Non-Allergic Rhinitis with Eosinophilia Syndrome (NARES)
NARES is characterized by significant eosinophilic infiltration (>20% on nasal cytology) and mast cell activation in the absence of a detectable allergy.[12][13][14] Patients experience perennial symptoms like nasal congestion, sneezing, and rhinorrhea.[13] The underlying cause is unknown, but a self-perpetuating cycle of eosinophilic and mast cell-driven inflammation is central to its pathology.[12][14]
Hypothesized Mechanism of Action: Epinastine is a strong candidate for NARES research due to its targeted effects on the key inflammatory cells involved:
-
Inhibition of Eosinophil Recruitment: Epinastine's documented ability to inhibit IL-8 release and eosinophil chemotaxis could directly reduce the eosinophilic load in the nasal mucosa.[4]
-
Mast Cell Stabilization: Chronic, non-specific mast cell activation is a feature of NARES.[1][14] Epinastine's stabilizing effect can reduce the release of mediators that perpetuate the inflammatory cycle and contribute to symptoms.
Figure 2. Proposed mechanism of Epinastine in NARES.
Proposed Experimental Protocols for Preclinical Research
The following protocols are designed to rigorously evaluate the efficacy of this compound in validated models of non-allergic rhinitis.
Protocol 1: Evaluation in a Capsaicin-Induced Neurogenic Rhinitis Model
This protocol assesses the ability of epinastine to inhibit neurogenic inflammation.[15]
Objective: To determine if topical intranasal epinastine can reduce nasal symptoms and neuropeptide levels following a capsaicin challenge in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound solution (e.g., 0.05%, 0.1% in saline)
-
Vehicle control (saline)
-
Capsaicin solution (30 µM in 0.9% saline with 10% ethanol)
-
Anesthetics (e.g., ketamine/xylazine)
-
Nasal lavage equipment and buffer (PBS)
-
ELISA kits for Substance P and CGRP
Methodology:
-
Acclimatization: House animals for at least one week under standard conditions.
-
Grouping: Randomly assign rats to three groups (n=8-10 per group):
-
Group 1: Vehicle control + Capsaicin challenge
-
Group 2: Epinastine 0.05% + Capsaicin challenge
-
Group 3: Epinastine 0.1% + Capsaicin challenge
-
-
Pre-treatment: 30 minutes prior to challenge, lightly anesthetize rats and instill 10 µL of the respective treatment (vehicle or epinastine) into each nostril.
-
Symptom Observation (Baseline): For 10 minutes following pre-treatment, observe and count the number of sneezes and nasal scratching movements.
-
Capsaicin Challenge: Administer 10 µL of capsaicin solution into each nostril.
-
Symptom Observation (Post-Challenge): Immediately after the challenge, observe and count the total number of sneezes and nasal scratching movements for 15 minutes.
-
Nasal Lavage: 30 minutes post-challenge, deeply anesthetize the animals. Perform nasal lavage by instilling 0.5 mL of PBS into the nasopharynx via a tracheal cannula and collecting the effluent from the nostrils.
-
Sample Processing: Centrifuge the lavage fluid to remove debris and add protease inhibitors. Store supernatant at -80°C.
-
Analysis:
-
Compare symptom scores between groups using appropriate statistical tests (e.g., ANOVA).
-
Measure Substance P and CGRP concentrations in the nasal lavage fluid using ELISA and compare between groups.
-
Figure 3. Experimental workflow for the capsaicin challenge model.
Protocol 2: In Vitro Mast Cell Stabilization Assay
This protocol determines the direct mast cell stabilizing activity of epinastine.
Objective: To quantify the ability of epinastine to inhibit histamine release from rat peritoneal mast cells following stimulation.
Materials:
-
Male Wistar rats (250-300g)
-
This compound (various concentrations)
-
Compound 48/80 (mast cell degranulator) or Substance P
-
RPMI buffer solution
-
Toluidine blue stain
-
Microscope and hemocytometer
Methodology:
-
Mast Cell Collection: Sacrifice rats and inject 10 mL/kg of saline into the peritoneal cavity. Gently massage the abdomen for 5 minutes. Collect the peritoneal fluid and transfer it to a tube containing RPMI buffer.
-
Cell Purification: Centrifuge the fluid at 400-500 RPM. Discard the supernatant and wash the cell pellet twice with fresh buffer by centrifugation. Resuspend the purified mast cells in RPMI buffer.
-
Incubation: Aliquot the mast cell suspension into separate tubes. Add varying concentrations of this compound (or vehicle control) and incubate at 37°C for 15 minutes.
-
Stimulation: Add the degranulating agent (e.g., Compound 48/80 or Substance P) to the cell suspensions and incubate at 37°C for 10 minutes.
-
Staining and Observation: Place a drop of each cell suspension on a glass slide, add a drop of toluidine blue, and cover with a coverslip.
-
Quantification: Under a microscope (40x), count a total of 100 mast cells, differentiating between intact, granulated cells and degranulated (disrupted) cells.
-
Analysis: Calculate the percentage of degranulated cells for each condition. Determine the percentage protection offered by epinastine using the formula: % Protection = (1 - (% Degranulated in Epinastine / % Degranulated in Control)) * 100
Quantitative Data Presentation
Data from the proposed experiments should be organized into clear, concise tables for analysis and reporting.
Table 1: Template for Nasal Symptom Scores in Capsaicin Challenge Model
| Treatment Group | N | Sneezes (mean ± SEM) | Nasal Scratching (mean ± SEM) |
|---|---|---|---|
| Vehicle | 10 | Data | Data |
| Epinastine 0.05% | 10 | Data | Data |
| Epinastine 0.1% | 10 | Data | Data |
Table 2: Template for Neuropeptide Levels in Nasal Lavage Fluid
| Treatment Group | N | Substance P (pg/mL, mean ± SEM) | CGRP (pg/mL, mean ± SEM) |
|---|---|---|---|
| Vehicle | 10 | Data | Data |
| Epinastine 0.05% | 10 | Data | Data |
| Epinastine 0.1% | 10 | Data | Data |
Table 3: Template for In Vitro Mast Cell Stabilization Assay
| Epinastine Conc. (µM) | N | % Degranulated Cells (mean ± SEM) | % Protection |
|---|---|---|---|
| 0 (Vehicle) | 5 | Data | 0% |
| 1 | 5 | Data | Calculate |
| 10 | 5 | Data | Calculate |
| 100 | 5 | Data | Calculate |
Conclusion for Research Applications
While clinical data for this compound in non-allergic rhinitis is currently lacking, its established pharmacological profile presents a compelling case for its investigation. The proposed mechanisms—modulating neurogenic inflammation in idiopathic rhinitis and inhibiting eosinophilic and mast cell activity in NARES—are strongly rooted in the known pathophysiology of these conditions. The experimental protocols detailed in this guide provide a robust framework for preclinical studies to elucidate its efficacy and mechanisms of action, potentially positioning Epinastine as a novel therapeutic candidate for these challenging-to-treat patient populations.
References
- 1. Nasal histamine responses in nonallergic rhinitis with eosinophilic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Antihistamines in the Treatment of Vasomotor Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Allergic rhinitis. Immunological and neurogenic mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel antiallergic drug epinastine inhibits IL-8 release from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldallergy.org [worldallergy.org]
- 7. Neurogenic inflammation - Wikipedia [en.wikipedia.org]
- 8. rhinologyjournal.com [rhinologyjournal.com]
- 9. Neural Abnormalities in Nonallergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azelastine nasal spray for the treatment of allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. Capsaicin's effect on rat nasal mucosa substance P release: experimental basis for vasomotor rhinitis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Epinastine Hydrochloride Powder: A Comprehensive Physicochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of Epinastine Hydrochloride powder, a potent second-generation antihistamine and mast cell stabilizer. The following sections delineate its fundamental chemical and physical characteristics, supported by detailed experimental protocols and visual representations of its mechanism of action and analytical workflow.
Chemical and Physical Properties
This compound is a white, crystalline, and hygroscopic solid.[1] A summary of its key physicochemical properties is presented in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White Crystalline Solid | [2] |
| Molecular Formula | C₁₆H₁₅N₃・HCl | [2][3] |
| Molecular Weight | 285.77 g/mol | [3] |
| Melting Point | 273-275 °C | |
| Hygroscopicity | Hygroscopic | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | 38 mg/mL | [1] |
| Ethanol | Soluble (approx. 30 mg/mL) | [2] |
| DMSO | Soluble (approx. 30 mg/mL) | [2] |
| Dimethylformamide | Soluble (approx. 30 mg/mL) | [2] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Approx. 10 mg/mL | [2] |
Table 3: Ionization and Partitioning Characteristics of Epinastine
| Property | Value |
| pKa | 9.31 (Strongest Basic) |
| LogP | 2.34 |
Crystallinity and Thermal Analysis
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability.
X-ray Powder Diffraction (XRPD)
This compound exists in various crystalline forms. One patented crystalline form, designated as crystal form IX, exhibits characteristic peaks in its X-ray powder diffraction pattern that distinguish it from other polymorphic forms.[4]
Table 4: Characteristic XRPD Peaks for this compound Crystal Form IX
| Diffraction Angle (2θ) ± 0.2° |
| 5.2 |
| 6.6 |
| 12.0 |
| 12.8 |
| 14.0 |
| 16.6 |
| 18.3 |
| 20.8 |
| 21.7 |
| 23.9 |
| 25.3 |
| 26.6 |
| 27.8 |
| 29.1 |
| 30.4 |
| 31.9 |
| 35.6 |
| 37.7 |
Source: CN104098575A[4]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal properties of a sample as it is heated or cooled. For this compound, DSC can be employed to determine its melting point and assess its purity and polymorphic form. A typical DSC thermogram for a pure, crystalline substance like this compound would show a sharp endothermic peak corresponding to its melting point.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key physicochemical properties of this compound powder.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point of this compound powder.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound powder is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The filled capillary tube is inserted into the heating block of the melting point apparatus. The temperature is ramped up at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of this compound powder in a specific solvent (e.g., water).
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Mechanical shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a screw-capped vial.
-
Equilibration: The vial is sealed and agitated in a mechanical shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Centrifugation can be used prior to filtration to aid in the separation.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry. This involves preparing a calibration curve from standard solutions of known concentrations.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound powder is dissolved in a known volume of deionized water or a suitable co-solvent if necessary.
-
Titration Setup: The beaker containing the this compound solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.
-
Titration: The standardized strong base is added incrementally from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of this compound powder.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the allergic response cascade.
References
- 1. Epinastine = 98 HPLC, solid 108929-04-0 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104098575A - this compound crystal form, and preparation method and application thereof - Google Patents [patents.google.com]
The Mast Cell Stabilizing Properties of Epinastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mast cell stabilizing properties of Epinastine, a second-generation antihistamine with a multifaceted mechanism of action. Epinastine is recognized for its efficacy in managing allergic conditions, not only through its potent histamine H1 receptor antagonism but also by directly inhibiting the degranulation of mast cells, a critical event in the allergic cascade.[1][2][3] This document collates quantitative data, details key experimental methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Mast Cell Stabilization
Epinastine exerts its mast cell stabilizing effects through a combination of actions that ultimately prevent the release of histamine and other pro-inflammatory mediators.[2][4] The primary mechanisms include:
-
Inhibition of Calcium Mobilization: Epinastine has been shown to inhibit Ca2+ influx and its release from intracellular stores within mast cells.[5][6] This is a crucial step, as the rise in intracellular calcium is a key trigger for the fusion of granular membranes with the cell membrane, leading to degranulation.
-
Calmodulin Antagonism: The drug significantly and dose-dependently suppresses the activity of calmodulin, a calcium-binding protein that plays a pivotal role in the downstream signaling of calcium-dependent processes leading to mediator release.[5]
-
Modulation of Adenylate Cyclase: Epinastine has been observed to augment adenylate cyclase activity in rat peritoneal mast cells.[5] Increased adenylate cyclase activity leads to higher levels of cyclic AMP (cAMP), which is generally associated with the inhibition of mast cell degranulation.
Beyond these core mechanisms, Epinastine also exhibits anti-leukotriene, anti-platelet activating factor (PAF), and anti-bradykinin activities, contributing to its overall anti-allergic profile.[1][3]
Quantitative Data on Epinastine's Activity
The following tables summarize the quantitative data available on the inhibitory activities of Epinastine.
Table 1: Inhibition of Histamine Receptor Binding and Function
| Receptor Target | Assay Type | Cell Type/Tissue | Inhibitory Concentration (IC50) | Reference |
| Histamine H1 | Receptor Binding | Guinea Pig Ileum | 9.8 nM | [7] |
| Histamine H1 | Intracellular Calcium Mobilization (simultaneous addition with histamine) | CHO-K1 cells expressing human H1R | 1.6 µM | [8] |
| Histamine H1 | Intracellular Calcium Mobilization (2.5 min pre-incubation) | CHO-K1 cells expressing human H1R | 38 nM | [8] |
| Histamine H2 | Receptor Affinity | In vitro models | 400-fold lower than H1 | [7] |
| Histamine H2 | Intracellular cAMP Accumulation | CHO-K1 cells expressing human H2R | 78 µM | [9] |
| Histamine H4 | Intracellular Calcium Mobilization | CHO-K1 cells expressing human H4R | 0.9 nM | [9] |
Table 2: Inhibition of Mediator Release from Mast Cells
| Mediator | Mast Cell Type | Stimulus | Epinastine Concentration | Percent Inhibition | Reference |
| Histamine | Rat Peritoneal Mast Cells | Antigen-Antibody Reaction | Not specified | Inhibited | [5] |
| Histamine | Rat Peritoneal Mast Cells | Compound 48/80 | Not specified | Inhibited | [5][6] |
| Histamine | Guinea Pig Lung Pieces | Antigen Challenge | Not specified | Markedly Inhibited | [5] |
| Histamine | Human Skin Mast Cells | Anti-IgE | Dose-dependent | Inhibited | [10] |
| Histamine | Human Skin Mast Cells | A23187 | Dose-dependent | Inhibited | [10] |
| Keratinocyte-derived Chemokine (KC) | Murine Peritoneal Mast Cells | IgE-dependent | > 25 ng/mL | Significant | [11] |
| Tumor Necrosis Factor-α (TNF-α) | Murine Peritoneal Mast Cells | IgE-dependent | > 25 ng/mL | Significant | [11] |
| Vascular Endothelial Growth Factor (VEGF) | Murine Peritoneal Mast Cells | IgE-dependent | > 30 ng/mL | Significant | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to investigate the mast cell stabilizing properties of Epinastine.
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium
-
Tyrode's buffer or HEPES-buffered saline
-
Sensitizing agent: Anti-DNP IgE
-
Stimulating agent: DNP-BSA (antigen) or Compound 48/80
-
Epinastine hydrochloride
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells to the desired confluency.
-
For IgE-mediated degranulation, sensitize the cells by incubating with anti-DNP IgE (e.g., 0.1 µg/mL) overnight.[12]
-
-
Cell Preparation:
-
Wash the sensitized cells twice with buffer to remove unbound IgE.
-
Resuspend the cells in the buffer at a concentration of 5 x 10^5 cells/mL.
-
-
Treatment with Epinastine:
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate.
-
Add various concentrations of Epinastine to the wells and incubate for a specified time (e.g., 30 minutes at 37°C). Include a vehicle control.
-
-
Stimulation of Degranulation:
-
Add the stimulating agent (e.g., DNP-BSA at 0.4 µg/mL or Compound 48/80 at 10 µg/mL) to the wells.[12]
-
For total mediator release, add lysis buffer to a set of control wells.
-
For spontaneous release, add only buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay of β-Hexosaminidase Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the β-hexosaminidase substrate and incubate at 37°C until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition using the formula: [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.
-
Determine the inhibitory effect of Epinastine by comparing the release in the presence and absence of the drug.
-
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following mast cell stimulation.
Materials:
-
Mast cells
-
HEPES-buffered saline
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Stimulating agent (e.g., anti-IgE, Compound 48/80)
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Loading with Calcium Indicator:
-
Harvest mast cells and resuspend them in HEPES-buffered saline.
-
Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and a similar concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing and Plating:
-
Wash the cells twice with dye-free buffer to remove excess extracellular dye.
-
Resuspend the cells in the buffer and plate them in a black-walled, clear-bottom 96-well plate.
-
-
Treatment and Stimulation:
-
Allow the cells to rest for a short period.
-
Add Epinastine at various concentrations and incubate as required.
-
Place the plate in a fluorescence microplate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Inject the stimulating agent into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Express the data as a change in fluorescence relative to the baseline (ΔF/F0).
-
Compare the calcium traces in the presence and absence of Epinastine to determine its inhibitory effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in mast cell degranulation and the experimental workflows described.
Caption: IgE-Mediated Mast Cell Degranulation Pathway and Epinastine's Points of Inhibition.
Caption: Epinastine's Influence on the Adenylate Cyclase Pathway in Mast Cells.
Caption: Experimental Workflow for the β-Hexosaminidase Mast Cell Degranulation Assay.
Conclusion
Epinastine's role as a mast cell stabilizer is a key component of its therapeutic efficacy in allergic disorders. Its ability to inhibit multiple, critical steps in the mast cell degranulation cascade, particularly calcium mobilization and calmodulin activity, underscores its potent anti-allergic properties beyond simple H1 receptor antagonism. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for further research into the nuanced mechanisms of Epinastine and the development of novel mast cell-stabilizing agents.
References
- 1. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mast cell culture and degranulation assay [bio-protocol.org]
- 5. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Inhibition of Angiogenic Factor Production from Murine Mast Cells by an Antiallergic Agent (this compound) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 11. Role of adenylate cyclase in immunologic release of mediators from rat mast cells: agonist and antagonist effects of purine- and ribose-modified adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
Epinastine Hydrochloride: A Multifaceted Approach to Attenuating Pro-inflammatory Mediators
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Epinastine hydrochloride is a second-generation antihistamine with a well-established safety and efficacy profile in the management of allergic conditions. Beyond its primary role as a potent and selective histamine H1 receptor antagonist, epinastine exhibits a broader spectrum of anti-inflammatory activity by modulating the release and function of various pro-inflammatory mediators. This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its effects on key players in the inflammatory cascade, including histamine, cytokines, chemokines, and lipid mediators. Detailed experimental protocols and a summary of quantitative data are presented to support further research and drug development in the field of inflammatory disorders.
Introduction
The inflammatory response is a complex biological process involving a coordinated network of cells and soluble mediators. While essential for host defense, dysregulated or chronic inflammation underpins the pathophysiology of numerous diseases, including allergic rhinitis, conjunctivitis, asthma, and atopic dermatitis. Key to the initiation and propagation of the inflammatory cascade is the release of pro-inflammatory mediators from activated immune cells, primarily mast cells, basophils, eosinophils, and T lymphocytes. These mediators include biogenic amines like histamine, a diverse array of cytokines and chemokines, and lipid-derived molecules such as prostaglandins and leukotrienes.
This compound has demonstrated clinical efficacy in allergic diseases, which is attributed not only to its potent histamine H1 receptor blockade but also to its ability to stabilize mast cells and inhibit the release of a variety of pro-inflammatory substances.[1][2][3][4] This multi-pronged mechanism of action makes it a subject of significant interest for researchers and drug development professionals seeking to understand and target inflammatory pathways. This document serves as a comprehensive technical resource, summarizing the quantitative effects of epinastine on pro-inflammatory mediators, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways.
Effects on Pro-inflammatory Mediators: Quantitative Data
This compound has been shown to inhibit the release and function of a wide range of pro-inflammatory mediators. The following tables summarize the available quantitative data from various in vitro and in vivo studies.
Table 1: Inhibition of Histamine Release and Receptor Antagonism
| Mediator/Receptor | System/Assay | Inducer | Concentration of Epinastine | Effect | Reference(s) |
| Histamine Release | Rat Peritoneal Mast Cells | Antigen-Antibody Reaction | Not specified | Inhibition | [1] |
| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | Not specified | Inhibition | [1][2] |
| Histamine H2 Receptor | Recombinant CHO-K1 cells | Histamine | IC50 = 78 µM | Inhibition of cAMP accumulation | [5] |
| Histamine H4 Receptor | Recombinant CHO-K1 cells | Histamine | IC50 = 0.9 nM | Inhibition of intracellular calcium increase | [5] |
Table 2: Inhibition of Cytokine and Chemokine Release
| Mediator | Cell Type | Inducer | Concentration of Epinastine | Effect | Reference(s) |
| IL-5 | Human CD4+ T cells | IL-4 (10.0 ng/ml) | > 20.0 ng/ml | Significant suppression | [6] |
| IL-6 | Human CD4+ T cells | IL-4 (10.0 ng/ml) | > 20.0 ng/ml | Significant suppression | [6] |
| IL-8 | Human Eosinophils | Not specified | Dose- and time-dependent | Suppressive effect | [7] |
| IL-13 | Human CD4+ T cells | IL-4 (10.0 ng/ml) | > 20.0 ng/ml | Significant suppression | [6] |
| GM-CSF | Nasal Epithelial Cells | TNF-α (25 ng/ml) | > 25 ng/ml | Reduced production | [8] |
Table 3: Effects on Other Pro-inflammatory Mediators and Processes
| Mediator/Process | System/Assay | Inducer | Concentration of Epinastine | Effect | Reference(s) |
| Leukotrienes | General | Not specified | Not specified | Anti-leukotriene activity | [4] |
| Platelet-Activating Factor (PAF) | General | Not specified | Not specified | Anti-PAF activity | [4] |
| Bradykinin | General | Not specified | Not specified | Anti-bradykinin activity | [4] |
| Eosinophil Chemotaxis | Human Eosinophils | Eotaxin (with IL-5 prestimulation) | Not specified | Reduced chemotaxis | [9] |
| Calmodulin Activity | Rat Peritoneal Mast Cells | Not specified | Dose-dependent | Suppression | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its inhibitory effects on pro-inflammatory mediator release by modulating key intracellular signaling pathways. The primary mechanisms identified include the inhibition of NF-κB activation and STAT6 phosphorylation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and chemokines. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.
This compound has been shown to suppress NF-κB activation in human CD4+ T cells at concentrations greater than 20.0 ng/ml following stimulation with IL-4.[6] While the precise molecular target of epinastine within this pathway has not been fully elucidated, its inhibitory action likely contributes significantly to its broad anti-inflammatory effects by downregulating the expression of multiple pro-inflammatory mediators.
Interference with the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade for cytokine receptor-mediated gene expression. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.
Specifically, the IL-4-mediated signaling that leads to the production of other Th2 cytokines like IL-5 and IL-13 is dependent on the activation of STAT6. This compound has been demonstrated to suppress the phosphorylation of STAT6 in human CD4+ T cells at concentrations exceeding 20.0 ng/ml.[6] This inhibition of STAT6 activation is a key mechanism by which epinastine can dampen the Th2-mediated allergic inflammatory response.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the effect of this compound on the release of pro-inflammatory mediators.
Mast Cell Stabilization Assay
Objective: To evaluate the ability of this compound to inhibit the degranulation of mast cells and the subsequent release of histamine.
Principle: Mast cells are isolated and sensitized with IgE. They are then challenged with an antigen or a secretagogue (e.g., compound 48/80) in the presence or absence of epinastine. The amount of histamine released into the supernatant is quantified and compared between treated and untreated cells.
Materials:
-
Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)
-
Anti-DNP IgE
-
DNP-HSA (antigen) or Compound 48/80
-
This compound
-
Tyrode's buffer
-
Histamine ELISA kit or fluorometric assay reagents
-
Microplate reader
Procedure:
-
Mast Cell Isolation and Sensitization: Isolate peritoneal mast cells from rats or culture a mast cell line. Sensitize the cells with an optimal concentration of anti-DNP IgE overnight.
-
Washing: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-incubation: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Challenge: Add the antigen (DNP-HSA) or compound 48/80 to induce degranulation. Incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Histamine Quantification: Collect the supernatant and measure the histamine concentration using an ELISA kit or a fluorometric assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of epinastine compared to the vehicle control.
Cytokine Release Assay using ELISA
Objective: To quantify the inhibitory effect of this compound on the production and release of specific cytokines from immune cells.
Principle: Immune cells (e.g., peripheral blood mononuclear cells, CD4+ T cells, or eosinophils) are stimulated to produce cytokines in the presence or absence of epinastine. The concentration of the target cytokine in the cell culture supernatant is then measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Isolated immune cells (e.g., human peripheral blood CD4+ T cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Stimulant (e.g., IL-4, anti-CD3/CD28 antibodies)
-
This compound
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation: Culture the isolated immune cells in a multi-well plate. Add the appropriate stimulant to induce cytokine production.
-
Treatment: Concurrently, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for cytokine production and secretion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a microplate with a capture antibody specific for the target cytokine.
-
Adding the collected supernatants and a standard curve of the recombinant cytokine.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a chromogenic substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Determine the percentage of cytokine inhibition by epinastine compared to the vehicle control.
Conclusion
This compound's therapeutic efficacy in allergic disorders extends beyond its well-characterized histamine H1 receptor antagonism. This technical guide has summarized the compelling evidence for its role as a broad-spectrum inhibitor of pro-inflammatory mediators. The quantitative data presented demonstrate its ability to suppress the release of histamine, various Th2-associated cytokines, and other key inflammatory molecules at clinically relevant concentrations. Furthermore, the elucidation of its inhibitory effects on the NF-κB and JAK-STAT signaling pathways provides a molecular basis for its multifaceted anti-inflammatory actions. The detailed experimental protocols offer a foundation for researchers to further investigate the intricate mechanisms of epinastine and to explore its potential in a wider range of inflammatory conditions. A deeper understanding of how epinastine modulates these fundamental inflammatory pathways will undoubtedly pave the way for the development of more targeted and effective anti-inflammatory therapies.
References
- 1. Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound antagonism against interleukin-4-mediated T cell cytokine imbalance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel antiallergic drug epinastine inhibits IL-8 release from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of eosinophil survival by this compound, an H1 receptor antagonist, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epinastine inhibits eosinophil chemotaxis and adhesion molecules in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Epinastine in Animal Models of Allergic Conjunctivitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic conjunctivitis is a prevalent ocular inflammatory condition characterized by itching, redness, tearing, and conjunctival edema. Epinastine is a second-generation antihistamine with mast cell-stabilizing properties, making it an effective treatment for allergic conjunctivitis.[1][2] This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of Epinastine in preclinical settings. The protocols outlined below describe the induction of allergic conjunctivitis in guinea pigs and mice and the subsequent evaluation of Epinastine's therapeutic effects.
Animal Models of Allergic Conjunctivitis
Guinea pigs and mice are the most commonly used animal models for studying allergic conjunctivitis due to their immunological similarities to humans in ocular allergic responses.[3][4][5] Two primary models are employed: the histamine-induced model, which mimics the acute allergic response, and the allergen-induced model (e.g., using ovalbumin), which represents a more comprehensive immunological reaction involving sensitization and challenge phases.[4][6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of Epinastine in various animal models of allergic conjunctivitis.
Table 1: Effect of Epinastine on Clinical Scores in Allergen-Induced Conjunctivitis
| Animal Model | Allergen | Epinastine Concentration | Treatment Regimen | Reduction in Clinical Score (vs. Vehicle) | Reference |
| Guinea Pig | Ovalbumin | 0.5% (cream) | Single topical application 24h prior to challenge | Significantly suppressed clinical symptom scores | [6] |
| Human (CAC Model) | Birch Pollen | 0.05% (solution) | Single instillation 4h prior to challenge | Significantly lower ocular itching and hyperemia scores | [7][8] |
| Human (CAC Model) | Ragweed/Cat Dander | 0.05% (solution) | Single instillation 15 min or 8h prior to challenge | Significantly lower scores for itching, hyperemia, chemosis, and eyelid swelling | [9] |
Table 2: Effect of Epinastine on Conjunctival Vascular Permeability
| Animal Model | Induction Method | Epinastine Concentration | Treatment Regimen | Inhibition of Vascular Permeability (vs. Vehicle) | Reference |
| Guinea Pig | Histamine | 0.5% (cream) | Single topical application 15 min to 24h prior to challenge | Strong, dose-dependent inhibition | [6] |
| Guinea Pig | Histamine | Not specified (solution) | Single topical drop 4h prior to challenge | ED50 = 0.02% | [10] |
| Guinea Pig | Ovalbumin | Not specified | Oral administration | Significantly reduced conjunctival exudation | [4] |
Table 3: Effect of Epinastine on Inflammatory Mediators
| Animal Model | Allergen | Epinastine Concentration | Treatment Regimen | Effect on Inflammatory Mediator | Reference |
| Rat Peritoneal Mast Cells | Compound 48/80, Antigen | Not specified | In vitro | Inhibition of histamine release | [11] |
| Guinea Pig Lung Mast Cells | Antigen | Not specified | In vitro | Marked inhibition of histamine release | [11] |
| Human (CAC Model) | Birch Pollen | 0.05% (solution) | Single instillation 4h prior to challenge | No significant correlation between tear histamine and itching in treated eye | [7] |
Experimental Protocols
Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs
This model involves a sensitization phase followed by a topical challenge to elicit an allergic response.[3][12]
a. Sensitization Protocol:
-
On day 0, actively sensitize male Hartley guinea pigs (250-300g) by a subcutaneous injection of 0.5 ml of an emulsion containing 1 mg ovalbumin (OVA) and 100 mg aluminum hydroxide as an adjuvant, dissolved in saline.[3][12]
-
Repeat the sensitization injection on day 7.[3]
b. Challenge Protocol:
-
On day 14, instill 25 µl of 0.1% OVA solution into the conjunctival sac of one eye of each sensitized guinea pig.[4] Use the contralateral eye as a control by instilling 25 µl of saline.
c. Epinastine Treatment:
-
Administer topical Epinastine solution or vehicle to the conjunctival sac at desired concentrations and time points before the OVA challenge. For example, a single drop 15 minutes or 4 hours prior to challenge.[7]
Histamine-Induced Allergic Conjunctivitis in Guinea Pigs
This is a rapid and reproducible model for evaluating the acute effects of anti-allergic drugs.[6][13]
a. Induction Protocol:
-
Instill 50 µl of a histamine solution (e.g., 1 mg/ml in saline) into the conjunctival sac of male Hartley guinea pigs (250-300g).[13]
b. Epinastine Treatment:
-
Apply topical Epinastine solution or vehicle at various time points (e.g., 30 minutes, 4 hours, 8 hours) before histamine challenge.[13]
Assessment Methods
Clinical Scoring
Evaluate the severity of allergic conjunctivitis based on the following scoring system.[14][15][16]
Table 4: Clinical Scoring System for Allergic Conjunctivitis
| Score | Conjunctival Redness | Chemosis (Swelling) | Eyelid Edema | Discharge |
| 0 | Normal | None | None | None |
| 1 | Mild, some vessels dilated | Mild swelling of the conjunctiva | Mild swelling of the eyelid | Clear, watery discharge |
| 2 | Moderate, diffuse redness | Moderate swelling with partial eversion of the lid | Moderate swelling of the eyelid | Mucoid discharge |
| 3 | Severe, intense, diffuse redness | Severe swelling with complete eversion of the lid | Severe swelling of the eyelid | Purulent discharge |
Evaluation of Conjunctival Vascular Permeability (Evans Blue Assay)
This assay quantifies the leakage of plasma proteins into the conjunctival tissue, a hallmark of inflammation.[13][17][18][19]
a. Protocol:
-
One hour before the allergen or histamine challenge, intravenously inject 1 ml of 1% Evans blue dye solution (in saline) into the marginal ear vein of the guinea pig.[13]
-
Thirty minutes after the challenge, euthanize the animal.
-
Dissect the conjunctiva and weigh the tissue.
-
Extract the Evans blue dye from the tissue by incubating it in 1 ml of formamide for 24 hours at 55°C.[17][19]
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[17]
-
Quantify the amount of extravasated dye using a standard curve of known Evans blue concentrations.
Histological Analysis of Eosinophil Infiltration
Eosinophil infiltration into the conjunctiva is a key feature of the late-phase allergic reaction.[20][21]
a. Protocol:
-
Twenty-four hours after the allergen challenge, euthanize the animals and carefully excise the conjunctival tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Giemsa stain:
-
Immerse slides in freshly prepared Giemsa working solution (1:20 dilution of stock in distilled water) for 20-30 minutes.[21]
-
Briefly rinse in distilled water.
-
Differentiate in 0.5% acetic acid solution for a few seconds.
-
Rinse in tap water, then in distilled water.
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene and mount with a coverslip.
-
-
Count the number of eosinophils per high-power field (400x) in multiple, non-overlapping fields.
Measurement of Histamine in Tears
Quantifying histamine levels in tears provides a direct measure of mast cell degranulation.[2][7][22][23]
a. Protocol:
-
Collect tear samples from the conjunctival sac using a microcapillary tube at various time points after the allergen challenge (e.g., 20 minutes).[7]
-
Store the samples at -80°C until analysis.
-
Measure the histamine concentration using a commercially available Histamine ELISA kit according to the manufacturer's instructions.[2][22][23] Typically, this involves a competitive immunoassay where histamine in the sample competes with a fixed amount of labeled histamine for binding to a limited number of antibody sites. The amount of bound labeled histamine is inversely proportional to the concentration of histamine in the sample.
Signaling Pathways and Experimental Workflows
Epinastine's Mechanism of Action
Epinastine exerts its anti-allergic effects through a dual mechanism: as a potent and selective histamine H1 receptor antagonist and as a mast cell stabilizer.[1][11]
-
H1 Receptor Antagonism: By blocking H1 receptors on conjunctival epithelial cells and nerve endings, Epinastine prevents histamine-induced itching, vasodilation (redness), and increased vascular permeability (swelling).[24][25][26]
-
Mast Cell Stabilization: Epinastine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[1][11][27][28] This action is thought to involve the modulation of intracellular calcium levels and calmodulin activity.[11]
Caption: Epinastine's dual mechanism of action.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of Epinastine in an animal model of allergic conjunctivitis.
Caption: Workflow for preclinical efficacy testing.
References
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of experimental allergic conjunctivitis in guinea pigs by oral administration of antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental model of allergic conjunctivitis to ragweed in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epinastine Cream: A Novel Once-Daily Therapeutic Agent for Allergic Conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the efficacy of epinastine ophthalmic solution using a conjunctivitis allergen challenge model in patients with birch pollen allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and tolerability of ophthalmic epinastine assessed using the conjunctival antigen challenge model in patients with a history of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Duration of action of topical antiallergy drugs in a Guinea pig model of histamine-induced conjunctival vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Image analyses of conjunctival hyperemia in guinea pig allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pink Eye in Guinea Pigs | PetMD [petmd.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. youtube.com [youtube.com]
- 19. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mycetoma.edu.sd [mycetoma.edu.sd]
- 22. nwlifescience.com [nwlifescience.com]
- 23. file.elabscience.com [file.elabscience.com]
- 24. Human conjunctival epithelial cells express histamine-1 receptors coupled to phosphoinositide turnover and intracellular calcium mobilization: role in ocular allergic and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. experts.unthsc.edu [experts.unthsc.edu]
- 26. Histamine-1 Receptors Expression in Primary Pterygium Tissue is Higher than Normal Conjunctival Tissue – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 27. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Analysis of Epinastine Hydrochloride in Bulk Drug
AN-EPI-001
Introduction
Epinastine Hydrochloride is a topically active antihistamine and mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1] It is chemically known as 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride.[2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in its bulk form. This application note describes various validated UV-Visible spectrophotometric methods for its quantitative analysis, offering simple, cost-effective, and rapid alternatives to chromatographic techniques.
The described methods include direct UV spectrophotometry, derivative spectrophotometry, difference spectrophotometry, and visible spectrophotometry based on charge-transfer complexation and ion-pair formation. These methods are validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]
Principle of Spectrophotometric Methods
The quantitative determination of this compound using spectrophotometry is based on the principle that the drug absorbs electromagnetic radiation at a specific wavelength. This absorbance is directly proportional to the concentration of the drug in the solution, as described by the Beer-Lambert Law. Different approaches can be employed:
-
Direct UV Spectrophotometry: Measures the absorbance of the drug solution at its wavelength of maximum absorbance (λmax) in a suitable solvent.
-
Derivative Spectrophotometry: Utilizes the first or higher-order derivative of the absorption spectrum. This technique can resolve overlapping spectra and eliminate background interference, thereby enhancing the specificity of the analysis.[4][6]
-
Difference Spectrophotometry: This method is based on the pH-induced shift in the absorption spectrum of the drug. The difference in absorbance at a specific wavelength between the drug in an acidic and an alkaline medium is measured, which is proportional to the drug concentration.[5][7]
-
Visible Spectrophotometry (Colorimetric Methods): These methods involve the reaction of the drug with a chromogenic reagent to form a colored complex that absorbs in the visible region of the spectrum.[2][5] This can be achieved through:
-
Charge-Transfer Complexation: this compound, as an n-electron donor, reacts with electron acceptors (π-acceptors like p-chloranilic acid or σ-acceptors like iodine) to form intensely colored charge-transfer complexes.[2]
-
Ion-Pair Formation: The drug can form ion-pair associates with acidic dyes, which can be extracted into an organic solvent and measured.[3]
-
Experimental Protocols
Method 1: First-Order Derivative UV Spectrophotometry[4][6]
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with a 1 cm path length, equipped with software capable of derivative spectra generation.
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (AR grade)
-
Hydrochloric Acid (0.1 M)
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of 0.1 M HCl and methanol to obtain a concentration of 100 µg/mL.
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in the concentration range of 5-30 µg/mL using the same solvent mixture.
5. Spectrophotometric Analysis:
-
Scan the spectrum of each working standard solution from 400 nm to 200 nm against a blank (0.1 M HCl and methanol mixture).
-
Convert the absorption spectra to the first-order derivative spectra.
-
Measure the absorbance at 243.8 nm.[4]
-
Construct a calibration curve by plotting the first-order derivative absorbance against the concentration.
6. Analysis of Bulk Drug Sample:
-
Prepare a solution of the bulk drug sample with a theoretical concentration falling within the calibration range using the same procedure as for the standard.
-
Measure the first-order derivative absorbance at 243.8 nm and determine the concentration from the calibration curve.
Method 2: Difference Spectrophotometry[5][7]
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
2. Reagents and Materials:
-
This compound reference standard
-
Sodium Hydroxide (0.1 N)
-
Hydrochloric Acid (0.1 N)
3. Preparation of Standard Stock Solution:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water.
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 16-96 µg/mL in two separate sets of volumetric flasks.[5][7]
-
For the first set, dilute to volume with 0.1 N NaOH. For the second set, dilute to volume with 0.1 N HCl.
5. Spectrophotometric Analysis:
-
Set the spectrophotometer to measure the difference spectrum.
-
For each concentration, place the solution in 0.1 N HCl in the reference cuvette and the corresponding equimolar solution in 0.1 N NaOH in the sample cuvette.
-
Construct a calibration curve of the difference in absorbance versus concentration.
6. Analysis of Bulk Drug Sample:
-
Prepare the bulk drug sample in 0.1 N NaOH and 0.1 N HCl as described for the working standards.
-
Measure the difference in absorbance and calculate the concentration using the calibration curve.
Method 3: Visible Spectrophotometry via Charge-Transfer Complexation[2]
1. Instrumentation:
-
A single or double beam UV-Visible spectrophotometer with 1 cm matched glass or quartz cells.
2. Reagents and Materials:
-
This compound reference standard
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution in acetonitrile.
-
p-Chloranilic acid (p-CA) solution in acetonitrile.
-
Iodine solution in 1,2-dichloroethane.
-
Acetonitrile (AR grade)
-
1,2-dichloroethane (AR grade)
3. General Procedure:
-
Preparation of Standard Solutions: Prepare a standard stock solution of this compound (e.g., 100 µg/mL) in the appropriate solvent (acetonitrile for DDQ and p-CA, and 1,2-dichloroethane for Iodine).[2] From this, prepare working standards within the specified linearity range.
-
Reaction: In a series of flasks, add aliquots of the standard solution and a fixed volume of the respective reagent (DDQ, p-CA, or Iodine).
-
Incubation: Allow the reaction to proceed for the optimized time at room temperature.
-
Measurement: Measure the absorbance of the resulting colored solution at the λmax against a reagent blank prepared in the same manner but without the drug.
-
Calibration: Plot absorbance versus concentration to construct the calibration curve.
4. Analysis of Bulk Drug Sample:
-
Prepare a solution of the bulk drug in the appropriate solvent and react it with the chosen reagent under the same conditions as the standards.
-
Measure the absorbance and determine the concentration from the calibration curve.
Data Presentation
Table 1: Summary of UV Spectrophotometric Methods for this compound Analysis
| Parameter | Method 1: First-Order Derivative | Method 2: Difference Spectrophotometry |
| Principle | First-order derivative of absorbance | pH-induced spectral shift |
| Solvent/Medium | 0.1 M HCl and Methanol[4] | 0.1 N NaOH vs. 0.1 N HCl[5][7] |
| λmax (nm) | 243.8[4] | 252[5][7] |
| Linearity Range (µg/mL) | Not explicitly stated, but typically in the 5-30 range. | 16 - 96[5][7] |
| Correlation Coefficient (r²) | > 0.999 | 0.9994[7] |
| LOD (µg/mL) | Low, indicating good sensitivity[4] | Reported[7] |
| LOQ (µg/mL) | Low, indicating good sensitivity[4] | Reported[7] |
Table 2: Summary of Visible Spectrophotometric Methods for this compound Analysis
| Parameter | Method 3a: Charge-Transfer (Iodine)[2] | Method 3b: Charge-Transfer (DDQ)[2] | Method 3c: Charge-Transfer (p-CA)[2] |
| Principle | σ-acceptor charge-transfer complex | π-acceptor charge-transfer complex | π-acceptor charge-transfer complex |
| Reagent | Iodine | DDQ | p-Chloranilic acid |
| Solvent | 1,2-dichloroethane | Acetonitrile | Acetonitrile |
| λmax (nm) | 366 | 585 | 514 |
| Linearity Range (µg/mL) | 20 - 120 | 15 - 75 | 25 - 125 |
| Correlation Coefficient (r) | 0.998 | 0.998 | 0.998 |
| Stoichiometry (Drug:Reagent) | 1:1 | 1:1 | 1:1 |
Mandatory Visualizations
Caption: Workflow for the spectrophotometric analysis of this compound.
Caption: Relationship between different spectrophotometric analysis methods.
References
- 1. drugs.com [drugs.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. academic.oup.com [academic.oup.com]
- 5. jocpr.com [jocpr.com]
- 6. Development and validation of liquid chromatographic and ultraviolet derivative spectrophotometric methods for determination of this compound in coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for Developing a Stability-Indicating Assay for Epinastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinastine Hydrochloride is a direct H1- and H2-receptor antagonist and a mast cell stabilizer used in the treatment of allergic conjunctivitis. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, a validated stability-indicating assay is crucial. This document provides a comprehensive guide, including detailed protocols, for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products formed under various stress conditions, as mandated by ICH guidelines.
Logical Workflow for Assay Development
The development and validation of a stability-indicating assay follows a logical progression to ensure a robust and reliable method. The overall workflow is depicted below.
Caption: Logical workflow for the development and validation of a stability-indicating assay.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.
Objective: To create degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N[1]
-
Sodium hydroxide (NaOH), 0.02 N and 0.1 N[1]
-
Hydrogen peroxide (H₂O₂), 30%[1]
-
Milli-Q water or equivalent
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Protocol:
-
Acid Hydrolysis: Dissolve an accurately weighed amount of this compound in a suitable diluent. Add an equal volume of 0.1 N HCl. Keep the solution at 60°C for 48 hours.[1] Neutralize the solution with an appropriate volume of 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Dissolve an accurately weighed amount of this compound in a suitable diluent. Add an equal volume of 0.02 N NaOH. Keep the solution at ambient temperature for 2 hours.[1] Neutralize the solution with an appropriate volume of 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve an accurately weighed amount of this compound in a suitable diluent. Add an equal volume of 30% H₂O₂. Keep the solution at ambient temperature for 48 hours.[1]
-
Thermal Degradation: Place a known quantity of solid this compound in a temperature-controlled oven at 60°C for 7 days.[1] Dissolve the sample in a suitable diluent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration. A control sample should be kept in the dark.
Data Presentation:
Table 1: Summary of Forced Degradation Conditions and Results
| Stress Condition | Reagent Concentration | Duration | Temperature | % Degradation (Approx.) | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 48 hours | 60°C | ~10-15% | 2 |
| Alkaline Hydrolysis | 0.02 N NaOH | 2 hours | Ambient | ~15-20% | 1 |
| Oxidative Degradation | 30% H₂O₂ | 48 hours | Ambient | ~5-10% | 1 |
| Thermal Degradation | - | 7 days | 60°C | Negligible | 0 |
| Photolytic Degradation | - | 7 days | Ambient | ~2-5% | 1 |
Note: The % degradation is an approximation based on published literature and may vary depending on the exact experimental conditions.
Stability-Indicating HPLC Method
Objective: To develop a selective and robust HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | 0.01 M KH₂PO₄ buffer (pH 5.2 with phosphoric acid) and Acetonitrile (gradient)[1][2] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 254 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 25 minutes |
Protocol:
-
Mobile Phase Preparation: Prepare the aqueous and organic phases of the mobile phase as specified above. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.[1]
-
Sample Preparation: Prepare the stressed samples by diluting them to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and stressed samples and record the chromatograms.
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Experimental Workflow Diagram:
References
Epinastine Hydrochloride: Application Notes and Protocols for Pediatric Atopic Dermatitis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinastine hydrochloride is a second-generation antihistamine with mast cell-stabilizing properties.[1] Its application in the context of atopic dermatitis, a chronic inflammatory skin condition prevalent in pediatric populations, has been a subject of clinical investigation. These notes provide a comprehensive overview of the available research, experimental protocols, and underlying mechanisms of this compound in the treatment of pediatric atopic dermatitis. While specific quantitative data from pivotal clinical trials remains limited in publicly accessible literature, this document synthesizes the existing knowledge to guide further research and development.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action:
-
Histamine H1 Receptor Antagonism: It is a potent and selective inverse agonist of the H1 receptor, effectively blocking the action of histamine, a key mediator of pruritus and inflammation in atopic dermatitis.
-
Mast Cell Stabilization: Epinastine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators such as leukotrienes and prostaglandins.[1]
-
Inhibition of Eosinophil Chemotaxis: Studies have shown that epinastine can suppress the chemotaxis of eosinophils, which are key inflammatory cells in the pathogenesis of atopic dermatitis.[2] It has been demonstrated to inhibit the expression of adhesion molecules on eosinophils, such as CD11b.[2]
-
Modulation of Inflammatory Mediators: Epinastine has been shown to inhibit the release of various pro-inflammatory cytokines and chemokines involved in the atopic dermatitis inflammatory cascade.
Signaling Pathways in Atopic Dermatitis and Epinastine's Intervention
Atopic dermatitis is characterized by a complex interplay of immune cells and inflammatory mediators. The following diagram illustrates a simplified signaling pathway involved in the disease and the potential points of intervention for this compound.
Caption: Atopic Dermatitis Pathogenesis and Epinastine's Mechanism.
Clinical Studies in Pediatric Atopic Dermatitis
Two key Phase III clinical trials have been identified investigating the use of this compound dry syrup in pediatric patients with atopic dermatitis:
-
NCT02182557: A study of WAL 801 CL (epinastine) dry syrup in pediatric atopic dermatitis patients.[3]
-
NCT02182570: A study of WAL 801 CL (epinastine) dry syrup in pediatric atopic dermatitis patients.[3]
A publication titled "Phase III Study on the Efficacy and Safety of this compound Dry Syrup in Pediatric Patients with Atopic Dermatitis - Double-Blind Comparative Study of Epinastine Hyderochloride Dry Syrup with Ketotifen Fumarate Dry Syrup" from the Nishinihon Journal of Dermatology in 2004 likely corresponds to one of these trials.[4] Unfortunately, the full text and its detailed quantitative data and protocols are not widely available in the public domain.
Data Presentation
Due to the limited availability of published data from the aforementioned clinical trials, a comprehensive quantitative summary is not possible at this time. The table below is a template that can be populated once the data becomes accessible.
Table 1: Summary of Efficacy and Safety Data for this compound in Pediatric Atopic Dermatitis (Data Not Available)
| Parameter | This compound Group | Comparator (Ketotifen Fumarate) Group | p-value |
| Efficacy Endpoints | |||
| Mean Change in Pruritus Score | N/A | N/A | N/A |
| Reduction in SCORAD Index | N/A | N/A | N/A |
| Investigator's Global Assessment | N/A | N/A | N/A |
| Safety Profile | |||
| Incidence of Adverse Events | N/A | N/A | N/A |
| - Somnolence | N/A | N/A | N/A |
| - Gastrointestinal Effects | N/A | N/A | N/A |
| - Other | N/A | N/A | N/A |
Experimental Protocols
While the specific protocol for the pediatric atopic dermatitis trials of epinastine is not available, a general framework for such a study can be outlined based on common practices in pediatric dermatology clinical trials.
A. Study Design: A randomized, double-blind, active-controlled, parallel-group, multicenter study is a typical design for a Phase III trial.
B. Patient Population:
-
Inclusion Criteria:
-
Male and female pediatric patients (age range, e.g., 2-12 years).
-
Confirmed diagnosis of atopic dermatitis.
-
Moderate to severe disease as defined by a standardized scoring system (e.g., SCORAD, EASI).
-
Presence of significant pruritus.
-
-
Exclusion Criteria:
-
Known hypersensitivity to epinastine or other antihistamines.
-
Concurrent use of other systemic antihistamines or immunosuppressive drugs.
-
Active skin infection at the baseline.
-
C. Treatment Regimen:
-
Investigational Drug: this compound dry syrup, with dosage likely based on age or body weight.
-
Comparator Drug: Ketotifen fumarate dry syrup, administered at the standard pediatric dose.
-
Duration: Typically 4 to 8 weeks of treatment.
D. Efficacy Assessments:
-
Primary Endpoint: Change from baseline in a validated pruritus severity scale.
-
Secondary Endpoints:
-
Change from baseline in a comprehensive atopic dermatitis severity score (e.g., SCORAD, EASI).
-
Investigator's Global Assessment (IGA) of disease severity.
-
Patient/Parent-reported outcomes on quality of life.
-
E. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Physical examinations.
-
Laboratory safety tests (hematology, clinical chemistry).
Experimental Workflow
The following diagram illustrates a typical workflow for a pediatric atopic dermatitis clinical trial.
Caption: Pediatric Atopic Dermatitis Clinical Trial Workflow.
Conclusion and Future Directions
This compound holds promise as a therapeutic option for pediatric atopic dermatitis due to its dual mechanism of action. However, a significant gap exists in the publicly available, peer-reviewed data from dedicated clinical trials in this population. The full publication of the Phase III trial results is crucial to fully understand the efficacy, safety, and optimal dosing of this compound dry syrup in children with atopic dermatitis. Future research should also focus on elucidating the specific impact of epinastine on the complex immune pathways of atopic dermatitis to identify potential biomarkers of response and further refine its therapeutic application.
References
Application Note: Cell-Based Assays for Determining the Anti-inflammatory Effects of Epinastine
Audience: Researchers, scientists, and drug development professionals.
Introduction Epinastine is a second-generation antihistamine and mast cell stabilizer known for its multifaceted anti-inflammatory and anti-allergic properties.[1] It functions primarily as a potent and selective histamine H1 receptor antagonist but also demonstrates affinity for H2 receptors and activity at other receptors like α1, α2, and 5-HT2.[2][3] Its therapeutic efficacy, particularly in allergic conjunctivitis, stems from a triple-action mechanism: stabilizing mast cells to prevent degranulation, blocking histamine receptors, and inhibiting the release of pro-inflammatory mediators.[2][4] This application note provides detailed protocols for key cell-based assays to quantitatively assess the anti-inflammatory effects of Epinastine in vitro.
Mechanism of Action Overview
Epinastine exerts its anti-inflammatory effects through several distinct but interconnected pathways. It stabilizes mast cells, thereby preventing the release of histamine and other pre-formed mediators.[1] It directly antagonizes histamine H1, H2, and H4 receptors, blocking the downstream signaling cascades that lead to allergic and inflammatory symptoms.[2][3] Furthermore, Epinastine actively suppresses the production and release of various pro-inflammatory cytokines and chemokines from immune cells, including T-cells, mast cells, and eosinophils, and interferes with key inflammatory signaling pathways like NF-κB.[5][6][7]
Caption: Overview of Epinastine's primary mechanisms of anti-inflammatory action.
Quantitative Data Summary
The following tables summarize the quantitative effects of Epinastine observed in various in-vitro cell-based assays.
Table 1: Inhibition of Histamine Receptor Activity
| Cell Line | Assay Type | Receptor Target | Epinastine Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| CHO-K1 | Intracellular Ca²⁺ Mobilization | Human H1 Receptor | 38 nM (with 2.5 min pre-incubation) | [8] |
| CHO-K1 | Intracellular Ca²⁺ Mobilization | Human H4 Receptor | 0.9 nM | [3] |
| CHO-K1 | Intracellular cAMP Accumulation | Human H2 Receptor | 78 µM |[3] |
Table 2: Inhibition of Inflammatory Mediator Release
| Cell Type | Stimulant | Mediator Inhibited | Effective Epinastine Concentration | Reference |
|---|---|---|---|---|
| Human CD4+ T Cells | IL-4 (10 ng/mL) | IL-5, IL-6, IL-13 | >20 ng/mL (significant suppression) | [6][9] |
| Human CD4+ T Cells | IL-4 (10 ng/mL) | IFN-γ (restoration) | >15 ng/mL (dramatic restoration) | [6][9] |
| Human Basophils | anti-IgE | LTC4 | >0.1 nmol/L (significant suppression) | [10] |
| Human Skin Mast Cells | anti-IgE, A23187 | Histamine | Dose-dependent inhibition | [10] |
| Murine Peritoneal Mast Cells | Antigen | KC, TNF-α | ≥25 ng/mL (significant suppression) | [7] |
| Human Eosinophils | - | IL-8 | Dose- and time-dependent suppression | [11] |
| RAW264.7 Macrophages | LPS (10 ng/mL) | NO, PGE₂, TNF-α | IC₅₀: 24.9, 4.77, 35.01 µg/mL, respectively |[12] |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Principle: This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.[13] Epinastine's ability to stabilize mast cells will result in reduced enzyme release.[1][2]
Caption: Protocol workflow for the β-hexosaminidase mast cell degranulation assay.
Detailed Methodology:
-
Cell Seeding: Seed mast cells (e.g., RBL-2H3 or MC/9 cell lines) in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight. For IgE-sensitized models, incubate cells with anti-DNP IgE for 24 hours.
-
Pre-treatment: Gently wash the cells with a buffered salt solution (e.g., Tyrode's buffer). Add various concentrations of Epinastine to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (buffer only).
-
Stimulation: Induce degranulation by adding a stimulant. This can be an immunological stimulus like DNP-HSA (for IgE-sensitized cells) or a chemical stimulus like Compound 48/80.[13][14]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Supernatant Collection: Place the plate on ice to stop the reaction. Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for analysis.
-
Total Release Control: To determine the maximum possible release, lyse the cells in control wells (no stimulant, no Epinastine) with 0.1% Triton X-100.
-
Enzyme Assay:
-
In a new 96-well plate, add 50 µL of supernatant or cell lysate to each well.
-
Add 50 µL of substrate solution (p-Nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG) to each well.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃).
-
-
Data Analysis: Measure the optical density at 405 nm. Calculate the percentage of degranulation for each sample relative to the total release control.
Cytokine Release Assay (ELISA)
Principle: This assay measures the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) released into the cell culture medium following an inflammatory stimulus.[15] Epinastine's anti-inflammatory effect is quantified by its ability to reduce the secretion of these cytokines.[6][7]
Caption: Protocol workflow for measuring cytokine release using a sandwich ELISA.
Detailed Methodology:
-
Cell Culture: Plate appropriate cells (e.g., human peripheral blood mononuclear cells (PBMCs), RAW264.7 macrophages, or human CD4+ T cells) in a 96-well plate at a suitable density.[6][12][15]
-
Pre-treatment: Treat cells with various concentrations of Epinastine or a vehicle control for 30-60 minutes.
-
Stimulation: Add a pro-inflammatory stimulus. For macrophages (RAW264.7, THP-1), use lipopolysaccharide (LPS).[12] For CD4+ T cells, a cytokine like IL-4 can be used to induce a Th2-type response.[6][9]
-
Incubation: Incubate the cells for a period appropriate for the target cytokine (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6 and IL-8).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant. Store at -80°C if not used immediately.
-
ELISA Protocol:
-
Use a commercial ELISA kit (e.g., from BD Biosciences or Peprotech) and follow the manufacturer's instructions.[15]
-
Briefly, coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add diluted supernatants and a series of known standards to the plate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP).
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with an appropriate stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure absorbance at the appropriate wavelength (e.g., 450 nm). Generate a standard curve from the standards and use it to determine the concentration of the cytokine in each sample.
Signaling Pathway Analysis: NF-κB Activation
Principle: The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of many pro-inflammatory genes, including cytokines.[16] Epinastine has been shown to suppress NF-κB activation.[6] This can be assessed by measuring the phosphorylation and subsequent degradation of its inhibitor, IκBα, or by using an NF-κB reporter assay.
Caption: Epinastine can suppress the NF-κB pathway, a key driver of inflammation.
Protocol: Western Blot for Phospho-IκBα
-
Cell Treatment: Plate cells (e.g., CD4+ T cells) and starve them of serum if necessary. Pre-treat with Epinastine for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., IL-4) for a short period (e.g., 5, 15, 30 minutes) to induce IκBα phosphorylation.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the blot for total IκBα and a loading control (e.g., GAPDH or β-actin) to normalize the data. A decrease in the p-IκBα/total IκBα ratio in Epinastine-treated cells indicates inhibition of the NF-κB pathway.
References
- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 6. This compound antagonism against interleukin-4-mediated T cell cytokine imbalance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Angiogenic Factor Production from Murine Mast Cells by an Antiallergic Agent (this compound) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. karger.com [karger.com]
- 10. In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel antiallergic drug epinastine inhibits IL-8 release from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Epinastine Hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Epinastine Hydrochloride in aqueous solutions.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its successful dissolution and use in experiments. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 285.77 g/mol | [1][2][3][4] |
| Aqueous Solubility | 38 mg/mL in H₂O 57 mg/mL in Water (at 25°C)[1] ~10 mg/mL in PBS (pH 7.2)[5] Described as "freely soluble in water"[6] | [1][5][6] |
| Organic Solvent Solubility | ~30 mg/mL in Ethanol, DMSO, and Dimethylformamide[5] 57 mg/mL in DMSO[1][7] | [1][5][7] |
| pKa (Strongest Basic) | 8.77[8] or 9.31[3] or 11.2[6] (Values vary across sources) | [3][6][8] |
| LogP | 3.51[8][9] -0.70 (in octanol/aqueous buffer at pH 7.4)[6] | [6][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is generally considered to be freely soluble in water.[6] Experimental data indicates its solubility can be as high as 38 mg/mL to 57 mg/mL in pure water.[1] In a buffered solution like PBS at pH 7.2, the solubility is approximately 10 mg/mL.[5]
Q2: My this compound is not dissolving in my aqueous buffer. What are the common causes and solutions?
A2: Several factors can influence solubility.
-
pH: Epinastine is a basic compound and its solubility is pH-dependent. It is more soluble in acidic to neutral solutions where it is protonated. Ophthalmic solutions are typically formulated at a pH of approximately 7.[10] Ensure your buffer's pH is not alkaline, as this can decrease solubility.
-
Buffer Composition (Common Ion Effect): If your buffer contains a high concentration of chloride ions (e.g., from NaCl), it may slightly decrease the solubility of this compound due to the common ion effect.[11][12] While formulations often contain NaCl, excessively high concentrations could be a factor.[10]
-
Temperature: While specific data is limited, slightly warming the solution may aid dissolution. However, be mindful of the compound's stability at higher temperatures.
-
Purity/Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubility characteristics.[13]
Q3: Is it better to prepare a stock solution in an organic solvent first?
A3: Yes, this is a highly recommended and common practice. This compound is readily soluble in organic solvents like DMSO, ethanol, and dimethylformamide at concentrations of approximately 30 mg/mL or higher.[1][5][7] Preparing a concentrated stock solution in one of these solvents allows you to then make further dilutions into your aqueous buffer. This method often bypasses initial dissolution challenges in aqueous media.
Q4: If I use an organic solvent for a stock solution, what precautions should I take?
A4: When preparing a stock solution in an organic solvent, it is crucial to ensure that the final concentration of the organic solvent in your experimental medium is insignificant.[5] Organic solvents can have physiological effects, even at low concentrations, which could interfere with your results.[5] Always calculate the final solvent percentage and include an appropriate vehicle control in your experiments.
Q5: How stable are aqueous solutions of this compound and how should they be stored?
A5: It is not recommended to store aqueous solutions for more than one day.[5] For longer-term storage, the compound should be kept as a crystalline solid at -20°C.[5] Studies have shown that Epinastine is generally stable in acidic and neutral conditions but can show moderate sensitivity to strongly acidic and strongly alkaline conditions, especially at elevated temperatures.[14]
Q6: My compound dissolved initially but then precipitated out of solution. Why did this happen?
A6: This phenomenon, often called "crashing out," typically occurs when a concentrated stock solution (especially in an organic solvent) is diluted too quickly into an aqueous buffer where its solubility is lower. It can also happen if the pH or temperature of the final solution shifts to a range that does not favor solubility. To avoid this, try diluting the stock solution slowly while vortexing or stirring the aqueous buffer.
Troubleshooting and Experimental Protocols
General Troubleshooting Workflow
If you are encountering solubility issues, follow this logical workflow to identify and resolve the problem.
Caption: A troubleshooting flowchart for Epinastine HCl solubility issues.
Experimental Protocol 1: Preparation from an Organic Stock Solution
This is the recommended method for preparing aqueous solutions for biological experiments.
-
Weigh Compound: Accurately weigh the required amount of solid this compound in a suitable container.
-
Prepare Stock Solution: Add the organic solvent of choice (e.g., DMSO, Ethanol) to the solid to achieve a desired high concentration (e.g., 30 mg/mL).[5] For maximum stability, the solvent should be purged with an inert gas.[5]
-
Ensure Complete Dissolution: Vortex or sonicate the stock solution until all solid material is completely dissolved.
-
Dilute to Working Concentration: Perform serial dilutions of the stock solution into your final aqueous buffer or isotonic saline to reach the target concentration.[5]
-
Best Practice: Add the stock solution dropwise into the aqueous buffer while the buffer is being vigorously stirred or vortexed to prevent precipitation.
-
-
Final Check: Ensure the final concentration of the organic solvent is minimal (typically <0.5%) and will not affect the experimental outcome.[5] Prepare a vehicle control with the same final solvent concentration.
Experimental Protocol 2: Direct Aqueous Dissolution
This method can be used to prepare organic solvent-free aqueous solutions.[5]
-
Weigh Compound: Accurately weigh the required amount of solid this compound.
-
Add Aqueous Buffer: Add your aqueous buffer (e.g., PBS, pH 7.2) to the solid. Do not exceed the known solubility limit (approx. 10 mg/mL in PBS).[5]
-
Aid Dissolution: Use mechanical means to aid dissolution. This may include:
-
Vigorous vortexing or stirring.
-
Sonication in a water bath.
-
Gentle warming (e.g., to 37°C).
-
-
pH Adjustment (if necessary): If the compound does not dissolve, check the pH of the solution. If it is alkaline, you can adjust it towards neutral (pH ~7) using dilute hydrochloric acid.[10][15]
-
Final Preparation: Once dissolved, the solution is ready for use. It is recommended to use the solution fresh and not store it for more than one day.[5]
Caption: Standard experimental workflows for preparing Epinastine HCl solutions.
Mechanism of Action Overview
This compound exerts its anti-allergic effects through a multi-action mechanism.[9] It is primarily a potent and selective histamine H1 receptor antagonist, directly blocking the action of histamine that causes symptoms like itching and vasodilation.[16][17] Additionally, it acts as a mast cell stabilizer, inhibiting the IgE-induced release of histamine and other pro-inflammatory mediators from mast cells.[5][7][18]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 108929-04-0 [m.chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medkoo.com [medkoo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Epinastine [drugfuture.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jchemlett.com [jchemlett.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. CN104491876A - Sodium hyaluronate-containing epinastine eye drops and preparation method thereof - Google Patents [patents.google.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. This compound | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
Technical Support Center: Optimizing HPLC Analysis of Epinastine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Epinastine Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing significant peak tailing with my this compound peak. What are the common causes and how can I resolve this?
A1: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2]
Here are the primary causes and troubleshooting steps:
-
Inappropriate Mobile Phase pH: this compound is a basic compound. At a mobile phase pH close to the pKa of the silanol groups (around 3.8-4.2), these groups can be ionized and interact with the protonated basic analyte, leading to tailing.
-
Solution: Adjust the mobile phase pH. Lowering the pH (e.g., to pH 2.5-3.5) will suppress the ionization of silanol groups, minimizing these secondary interactions.[1] Conversely, working at a higher pH (e.g., >8) can deprotonate the basic analyte, but this requires a pH-stable column to avoid silica dissolution.[3]
-
-
Insufficient Buffer Concentration: A low buffer concentration may not effectively control the pH at the column surface, leading to inconsistent interactions.
-
Solution: Increase the buffer concentration. A concentration of 10-25 mM is typically sufficient for most applications.[2]
-
-
Secondary Interactions with the Stationary Phase: The type of C18 column can significantly impact peak shape.
-
Solution: Use a high-purity silica column or an end-capped column where the residual silanol groups are minimized. Columns with a different stationary phase (e.g., C8) or those designed for basic compounds can also be tested.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
Q2: My this compound peak is showing fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur. The most frequent causes are:
-
Column Overload: Similar to tailing, injecting an excessive amount of the analyte can lead to peak fronting.[3]
-
Solution: Decrease the sample concentration or injection volume.
-
-
Poorly Packed Column Bed: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a distorted peak.
-
Solution: Replace the column. To prevent this, always handle columns with care and avoid sudden pressure shocks.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[3]
-
Q3: I am not getting good resolution between this compound and its degradation products. How can I improve the separation?
A3: Achieving good resolution is critical for a stability-indicating method. Here’s how you can improve it:
-
Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is a key factor.
-
Solution: Perform a gradient elution or systematically vary the isocratic mobile phase composition. For example, decreasing the percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or use a combination of both.
-
-
Adjust the pH of the Mobile Phase: Changing the pH can alter the ionization state of this compound and its impurities, which can significantly impact their retention and selectivity.
-
Modify the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Select a Different Column: A column with a different stationary phase (e.g., phenyl, cyano) or a longer column with a smaller particle size can provide better separation efficiency.
Q4: My retention time for this compound is shifting between injections. What should I check?
A4: Retention time shifts can indicate a problem with the HPLC system or the method parameters.[4]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. If using a buffer, ensure the pH is consistent.
-
-
Pump Issues: Leaks in the pump, check valves, or seals can cause inconsistent flow rates.[3][4]
-
Solution: Check for any visible leaks in the system. Perform a pump pressure test and check the flow rate accuracy.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Experimental Protocols and Data
Published HPLC Methods for this compound Analysis
The following tables summarize chromatographic conditions from various validated HPLC methods for the determination of this compound.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (Chiral) |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[5][6] | C18 (150 x 4.6 mm, 5 µm)[7][8] | C18 Lichrocart | Chiralcel® OD-R (250 x 4.6 mm, 0.5 µm)[9][10] |
| Mobile Phase | Gradient: 0.01 M KH2PO4 (pH 5.2) and Acetonitrile[5][6] | Aqueous: 3.8g sodium pentanesulfonate monohydrate + 4.0g KH2PO4 in 1L water (pH 4.5); Organic: Acetonitrile:Methanol (4:1 v/v). Ratio: 60:40 (Aqueous:Organic)[7][8] | Acetonitrile: 0.1 M Ammonium Acetate buffer (40:60 v/v)[11] | n-hexane:isopropanol:diethylamine:triflouroacetic acid (85:15:0.1:0.1 v/v/v/v)[9][10] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[7][8] | 1.0 mL/min[11] | 1.0 mL/min[9][10] |
| Detection (UV) | 254 nm[5][6] | 220 nm[7][8] | 262 nm[11] | 254 nm[9][10] |
| Retention Time | ~9.17 min[5] | ~3.5 min[7][8] | Not specified | Not specified |
Detailed Experimental Protocol (Example based on Method 2)
This protocol is a representative example for the determination of this compound in pharmaceutical dosage forms.[7][8]
1. Materials and Reagents:
-
This compound reference standard
-
Sodium pentanesulfonate monohydrate
-
Potassium dihydrogen orthophosphate (KH2PO4)
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
2. Preparation of Mobile Phase:
-
Aqueous Phase: Dissolve 3.8 g of sodium pentanesulfonate monohydrate and 4.0 g of potassium dihydrogen orthophosphate in 1 liter of water. Adjust the pH of the solution to 4.5 with orthophosphoric acid.
-
Organic Phase: Mix acetonitrile and methanol in a ratio of 4:1 (v/v).
-
Final Mobile Phase: Mix the aqueous phase and the organic phase in a ratio of 60:40 (v/v). Degas the mobile phase before use.
3. Chromatographic System:
-
HPLC system equipped with a UV detector.
-
C18 column (150 x 4.6 mm, 5 µm particle size).
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 220 nm.
-
Injection volume: 10 µL.
-
Column temperature: Ambient.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-200 µg/mL).[7][8]
5. Sample Preparation:
-
For pharmaceutical dosage forms (e.g., eye drops), dilute an appropriate volume of the sample with the mobile phase to obtain a final concentration within the calibration range.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
The retention time for this compound is expected to be approximately 3.5 minutes under these conditions.[7][8]
Visualized Workflows
The following diagrams illustrate logical workflows for HPLC method optimization and troubleshooting.
References
- 1. agilent.com [agilent.com]
- 2. hplc.eu [hplc.eu]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. hakon-art.com [hakon-art.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Development and validation of stability indicating RP-HPLC method for the determination of this compound in Pharmaceutical dosage form. [imsear.searo.who.int]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. jocpr.com [jocpr.com]
Epinastine Hydrochloride degradation under acidic and alkaline stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the degradation of Epinastine Hydrochloride under acidic and alkaline stress conditions.
Troubleshooting Guide
This guide addresses common challenges encountered during forced degradation studies of this compound.
| Issue | Possible Cause | Recommended Solution |
| No or Minimal Degradation Observed Under Acidic Conditions | This compound is relatively stable in acidic conditions.[1][2] | Increase the acid concentration (e.g., from 0.1 N HCl to 1 N HCl), prolong the exposure time (e.g., from 3 hours to 48 hours), or increase the temperature (e.g., 60-80°C).[2][3] |
| Excessive Degradation Under Alkaline Conditions | This compound is more sensitive to alkaline hydrolysis.[1][2] Using a high concentration of base (e.g., 1.0 N NaOH) can lead to rapid and extensive degradation.[2] | Use a lower concentration of the base (e.g., 0.02 N or 0.1 N NaOH).[2][3] Reduce the exposure time (e.g., from 3 hours to 2 hours) and/or the temperature to achieve the target degradation of 5-20%.[4] |
| Poor Resolution Between Epinastine and Degradation Products in HPLC | The chromatographic method is not optimized to separate the parent drug from its degradation products. | Adjust the mobile phase composition, such as the ratio of the aqueous and organic phases.[5][6] The pH of the aqueous phase can also be modified to improve separation.[5][6] Consider using a different stationary phase (e.g., a different type of C18 column) or a gradient elution method.[3][7] |
| Mass Imbalance in Assay Results | All degradation products may not be eluting from the column or may not be detected by the detector at the chosen wavelength. | Ensure the analytical method is truly stability-indicating by checking for peak purity of the parent drug. Use a photodiode array (PDA) detector to check for the presence of co-eluting peaks.[2] Adjust the detection wavelength to ensure all degradation products are detected.[3][7] |
| Inconsistent Degradation Results | Variability in experimental parameters such as temperature, concentration of stressor, or reaction time. | Ensure precise control over all experimental conditions. Use calibrated equipment and freshly prepared solutions. Follow a detailed, standardized protocol for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for inducing degradation of this compound?
A1: Typical forced degradation studies for this compound involve subjecting the drug to acidic, alkaline, oxidative, thermal, and photolytic stress.[2][5][6][7] For acidic stress, conditions like 0.1 N to 1 N Hydrochloric acid at elevated temperatures (e.g., 60-80°C) for several hours are common.[2][3] For alkaline stress, 0.02 N to 0.1 N Sodium Hydroxide at elevated temperatures for a shorter duration is often used due to higher sensitivity.[2][3]
Q2: How stable is this compound under acidic and alkaline conditions?
A2: this compound is generally more stable under acidic conditions and more susceptible to degradation under alkaline conditions.[1][2] Some studies have shown moderate sensitivity to both strong acidic and strong alkaline environments.[1]
Q3: What are the known degradation products of this compound under alkaline stress?
A3: Under strong alkaline conditions, a degradation product formed by the opening of the imidazole ring to form an amide group has been identified.[8]
Q4: What analytical techniques are used to study the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique used to separate and quantify this compound and its degradation products.[2][5][6][7] These methods are often developed to be stability-indicating, meaning they can resolve the parent drug from its degradants.[2][5][6][7] UPLC-MS/MS has also been used for the identification of degradation products.[1][8]
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: To develop a stability-indicating HPLC method, you need to perform forced degradation studies to generate the degradation products. The chromatographic conditions (e.g., column, mobile phase, flow rate, and detection wavelength) must then be optimized to achieve adequate separation between the intact drug and all formed degradation products.[2][5][7] Method validation according to ICH guidelines is necessary to ensure the method is accurate, precise, specific, and robust.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various forced degradation studies on this compound.
Table 1: Summary of Degradation Studies under Acidic and Alkaline Conditions
| Stress Condition | Concentration | Temperature | Time | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | Reflux | 48 hr | 8.24 | [9] |
| Acid Hydrolysis | 1 N HCl | 60°C | 3 hr | Not specified, degradation observed | [2] |
| Acidic (pH 1.0) | - | 70°C | - | < 14 | [1][8] |
| Alkaline Hydrolysis | 0.02 N NaOH | Reflux | 2 hr | 10.12 | [9] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 3 hr | Not specified, degradation observed | [2] |
| Alkaline (pH 13.0) | 0.1 M NaOH | 70°C | - | < 14 | [1][8] |
Experimental Protocols
Below are detailed methodologies for conducting acidic and alkaline stress testing for this compound as cited in the literature.
Protocol 1: Acidic Degradation [2]
-
Accurately weigh about 75 mg of this compound and dissolve it in 10 ml of a suitable diluent.
-
Add 10 ml of 1.0 N Hydrochloric acid.
-
Keep the solution in a water bath at 60°C for 3 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution to pH 7 with 1.0 N Sodium Hydroxide.
-
Make up the final volume to 50 ml with the diluent.
-
Further dilute 5 ml of this solution to 100 ml with the diluent for HPLC analysis.
Protocol 2: Alkaline Degradation [2]
-
Accurately weigh about 75 mg of this compound and dissolve it in 10 ml of a suitable diluent.
-
Add 10 ml of 0.1 N Sodium Hydroxide.
-
Keep the solution in a water bath at 60°C for 3 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution to pH 7 with 0.1 N Hydrochloric acid.
-
Make up the final volume to 50 ml with the diluent.
-
Further dilute 5 ml of this solution to 100 ml with the diluent for HPLC analysis.
Visualizations
The following diagrams illustrate the experimental workflows for stress testing.
Caption: Workflow for Acidic Degradation of Epinastine HCl.
Caption: Workflow for Alkaline Degradation of Epinastine HCl.
Caption: Troubleshooting Logic for Target Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. hakon-art.com [hakon-art.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development and validation of stability indicating RP-HPLC method for the determination of this compound in Pharmaceutical dosage form. [imsear.searo.who.int]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Preventing crystallization in concentrated Epinastine Hydrochloride solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with concentrated solutions of Epinastine Hydrochloride. The information aims to address common challenges, with a focus on preventing crystallization and ensuring the stability of your experimental solutions.
Troubleshooting Crystallization in Concentrated this compound Solutions
Unwanted crystallization of this compound from concentrated solutions can be a significant hurdle in experimental and developmental workflows. This guide provides a systematic approach to diagnosing and resolving these issues.
Immediate Troubleshooting Steps
If you observe unexpected precipitation or crystallization in your this compound solution, consider the following immediate actions:
-
Verify Concentration vs. Solubility: Cross-reference the concentration of your solution with the known solubility of this compound in the solvent system you are using. Exceeding the saturation solubility is a primary cause of crystallization.
-
Check pH: The solubility of this compound is highly dependent on pH. A shift in pH can dramatically decrease its solubility. Measure the pH of your solution to ensure it is within the optimal range for solubility.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of this compound, leading to crystallization. Ensure your solution is maintained at a stable temperature.
Logical Flow for Troubleshooting
For a more systematic approach to resolving crystallization issues, follow the logical workflow outlined below.
Caption: Troubleshooting workflow for Epinastine HCl crystallization.
Frequently Asked Questions (FAQs)
What is the solubility of this compound in common solvents?
The solubility of this compound can vary depending on the solvent and the specific experimental conditions such as temperature and pH. The table below summarizes reported solubility values.
| Solvent System | Approximate Solubility (at 25°C) | Citation(s) |
| Water | 38 - 57 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~10 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 30 - 57 mg/mL | [1][3] |
| Ethanol | 30 - 57 mg/mL | [1][3] |
How does pH affect the solubility and stability of this compound?
Epinastine is a basic compound with pKa values reported as 8.77 and 11.2.[1][4] This means its solubility is significantly influenced by pH.
-
Optimal pH for Solubility: In acidic to neutral pH, the amine groups of Epinastine are protonated, forming the more soluble hydrochloride salt.
-
Risk of Precipitation at Higher pH: As the pH increases and approaches the pKa, the equilibrium shifts towards the less soluble free base form, increasing the risk of precipitation.
-
Stability: this compound is most stable in neutral pH conditions. It shows moderate sensitivity to degradation in strongly acidic and strongly alkaline environments.[5]
What are some effective strategies to prevent crystallization in concentrated solutions?
If you need to prepare a concentrated solution of this compound that is above its equilibrium solubility (a supersaturated solution), several formulation strategies can be employed to prevent crystallization.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of this compound.[6] Commonly used co-solvents in pharmaceutical formulations include propylene glycol, polyethylene glycols (PEGs), and ethanol.
-
Crystallization Inhibitors (Polymers): Certain polymers can inhibit the nucleation and growth of crystals, thereby maintaining a supersaturated state.[7] Commonly used polymers for this purpose include:
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyvinylpyrrolidone (PVP)
-
-
Surfactants: Surfactants can increase the solubility of poorly soluble drugs by forming micelles.[8][9] This can be an effective way to keep the drug in solution at higher concentrations.
Are there any known signaling pathways affected by Epinastine that could relate to its stability?
Epinastine's primary mechanism of action is as a histamine H1 receptor antagonist and a mast cell stabilizer.[10] It also shows affinity for H2, α1, α2, and 5-HT2 receptors.[2] While these signaling pathways are central to its therapeutic effects, there is no direct evidence to suggest that they influence the physicochemical stability or crystallization of this compound in solution. The crystallization behavior is primarily governed by factors such as solubility, pH, temperature, and the presence of excipients.
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Solubility
This protocol describes how to determine the optimal pH for solubilizing this compound in an aqueous buffer system.
Objective: To prepare a stable, concentrated aqueous solution of this compound by optimizing the pH.
Materials:
-
This compound powder
-
Purified water
-
A selection of buffers (e.g., citrate, phosphate, acetate) at various pH values (e.g., pH 4, 5, 6, 7)
-
pH meter
-
Stir plate and stir bars
-
Analytical balance
-
Volumetric flasks
Methodology:
-
Prepare a series of buffers at the desired pH values.
-
For each pH, add a pre-weighed amount of this compound to a known volume of buffer to achieve the target concentration.
-
Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect each solution for any undissolved particles or signs of crystallization.
-
If undissolved solid is present, filter the solution and analyze the concentration of the filtrate (e.g., by HPLC) to determine the saturation solubility at that pH.
-
For solutions that are clear, monitor them over time for any signs of precipitation.
Caption: Workflow for pH optimization of Epinastine HCl solutions.
Protocol 2: Screening of Co-solvents to Prevent Crystallization
This protocol outlines a method for screening different co-solvents to enhance the solubility and prevent the crystallization of this compound.
Objective: To identify an effective co-solvent system for preparing a high-concentration this compound solution.
Materials:
-
This compound powder
-
Primary solvent (e.g., purified water)
-
A selection of co-solvents (e.g., propylene glycol, PEG 400, ethanol)
-
Stir plate and stir bars
-
Analytical balance
-
Volumetric flasks
-
Vials for stability testing
Methodology:
-
Prepare a series of solvent systems with varying ratios of the primary solvent and each co-solvent (e.g., 90:10, 80:20, 70:30 water:co-solvent).
-
Determine the saturation solubility of this compound in each solvent system by adding an excess of the drug, stirring to equilibrium, and then measuring the concentration of the filtered solution.
-
Prepare solutions at a target concentration (below the determined saturation solubility) in the most promising co-solvent systems.
-
Store these solutions under different temperature conditions (e.g., refrigerated, room temperature, accelerated stability conditions) and visually inspect for crystallization at regular intervals.
-
The co-solvent system that provides the desired solubility with the best physical stability is selected.
This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular application.
References
- 1. Epinastine [drugfuture.com]
- 2. drugs.com [drugs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijlpr.com [ijlpr.com]
- 10. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming interference in Epinastine quantification from biological matrices
Welcome to the technical support center for the quantification of Epinastine in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when quantifying Epinastine in biological matrices like plasma or urine?
A1: Interference in Epinastine quantification typically arises from three main sources:
-
Matrix Effects: Endogenous components of biological samples, such as phospholipids, salts, and proteins, can interfere with the ionization of Epinastine and its internal standard in the mass spectrometer source, leading to ion suppression or enhancement.[1][2][3][4] This is a significant challenge in bioanalysis.[5]
-
Metabolites: Although Epinastine is not extensively metabolized, metabolites can potentially interfere with the quantification of the parent drug.[6][7] One identified metabolite is 9,13b-dehydroepinastine.[8][9]
-
Co-administered Drugs: Other drugs administered concomitantly can interfere if they are not chromatographically separated from Epinastine and have similar mass-to-charge ratios.[7]
Q2: What are the recommended sample preparation techniques to minimize interference?
A2: The choice of sample preparation is critical for minimizing interference. The most common and effective techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins.[10][11] While efficient at removing proteins, it may not remove other interfering substances like phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates Epinastine from the matrix components based on its solubility in two immiscible liquid phases.[11][12] It is generally more effective at removing interferences than PPT.[3]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain Epinastine while other matrix components are washed away.[10][11] This technique often provides the cleanest extracts.
Q3: How can I detect and mitigate ion suppression or enhancement in my LC-MS/MS method?
A3: Ion suppression or enhancement can be identified using a post-column infusion experiment.[1][2] To mitigate these effects, you can:
-
Improve Chromatographic Separation: Optimize the mobile phase and gradient to separate Epinastine from the co-eluting matrix components causing the suppression.[1][3]
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove the interfering components before injection.[3]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[13][14][15]
-
Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects as it will be affected similarly to the analyte.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Possible Causes:
-
Column degradation or contamination.
-
Inappropriate mobile phase pH.
-
Secondary interactions with the analytical column.
Troubleshooting Steps:
-
Column Washing: Flush the column with a strong solvent to remove any contaminants.
-
Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate for Epinastine, which is a basic compound. A slightly acidic mobile phase can improve peak shape.
-
Column Replacement: If the peak shape does not improve, the column may be degraded and require replacement.
-
Consider a Different Column: If secondary interactions are suspected, try a column with a different stationary phase chemistry.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes:
-
Inconsistent sample preparation.
-
Matrix effects (ion suppression or enhancement).
-
Instrument instability.
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure that all steps of the sample preparation are performed consistently for all samples.
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to determine if ion suppression is occurring at the retention time of Epinastine. If so, implement strategies to mitigate it as described in Q3 of the FAQ.
-
Check Instrument Performance: Verify the stability of the LC-MS/MS system by injecting a series of standards and checking for consistent responses.
Issue 3: Unexpected Peaks or Interferences in the Chromatogram
Possible Causes:
-
Contamination from solvents, reagents, or collection tubes.
-
Presence of metabolites or co-administered drugs.
-
Carryover from previous injections.
Troubleshooting Steps:
-
Blank Injections: Inject a blank solvent and a blank matrix sample to identify the source of the contamination.
-
Chromatographic Separation: Optimize the chromatographic method to separate the interfering peaks from the Epinastine peak.
-
Review Drug Administration Records: Check for any co-administered drugs that might be causing the interference.
-
Implement a Wash Step: Include a robust wash step after each injection to prevent carryover.
Quantitative Data Summary
For successful quantification of Epinastine, specific LC-MS/MS parameters are crucial. The following tables summarize typical parameters found in validated methods.
Table 1: Epinastine and Internal Standard Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Epinastine | 250.1 | 233.1 | 25 |
| Epinastine-d5 (IS) | 255.1 | 238.1 | 25 |
Note: These values may vary depending on the specific instrument and source conditions.
Table 2: Sample Preparation Recovery
| Preparation Method | Analyte Recovery (%) |
| Protein Precipitation | 85 - 95% |
| Liquid-Liquid Extraction | 90 - 105% |
| Solid-Phase Extraction | > 95% |
Experimental Protocols
Protocol 1: Epinastine Extraction from Human Plasma using Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Epinastine-d5 at 100 ng/mL) to the plasma sample.
-
Precipitation: Add 300 µL of acetonitrile to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Analyte Infusion Setup: Infuse a standard solution of Epinastine (e.g., 50 ng/mL) at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column using a T-connector.
-
LC-MS/MS Setup: Set up the LC-MS/MS system with the desired chromatographic conditions and monitor the Epinastine MRM transition.
-
Blank Injection: Once a stable baseline signal for Epinastine is achieved, inject a blank matrix sample that has been through the sample preparation process.
-
Data Analysis: Monitor the Epinastine signal for any dips or enhancements. A significant drop in the signal at a specific retention time indicates ion suppression, while a rise indicates ion enhancement.
Visualizations
Caption: Workflow for Epinastine quantification in plasma.
Caption: Troubleshooting logic for poor reproducibility.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ijstr.org [ijstr.org]
- 12. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming the effects of matrix interference in the measurement of urine protein analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Epinastine Hydrochloride stability testing in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Epinastine Hydrochloride in various buffer systems. Find detailed answers to common questions, troubleshooting tips for your experiments, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation patterns of this compound under forced degradation conditions?
A1: this compound generally shows susceptibility to degradation under acidic, basic, and oxidative stress conditions.[1] Degradation is typically observed in the presence of acids (like 0.1 N HCl), bases (such as 0.02 N NaOH), and oxidizing agents (e.g., 30% H2O2).[2] Conversely, it displays relative stability under thermal and photolytic stress with minimal degradation being reported.[1][3]
Q2: Which buffer systems are commonly used for this compound stability studies?
A2: Phosphate and acetate buffer systems are frequently employed in the stability testing of this compound. For instance, a 0.01 M potassium dihydrogen phosphate (KH2PO4) buffer adjusted to pH 5.2 has been utilized in mobile phases for HPLC analysis.[1][2] Additionally, a 0.02 M aqueous acetate buffer at pH 4.5 has also been reported for use in stability-indicating methods.[3]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for the stability assessment of this compound.[4][5] Specifically, reverse-phase HPLC (RP-HPLC) with a C18 column is commonly used.[2][5] UV detection is typically carried out at wavelengths of 220 nm or 254 nm.[2][4] These methods are capable of separating the intact drug from its degradation products, making them "stability-indicating".[4][5]
Q4: How can I troubleshoot issues with peak resolution in my HPLC analysis of this compound?
A4: Poor peak resolution can arise from several factors. First, ensure your mobile phase composition is optimal. Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact separation.[2][5] Also, verify that the pH of your buffer is correctly prepared, as this affects the ionization and retention of this compound.[2][5] If issues persist, consider evaluating the column's condition for degradation or contamination. A gradient elution method may also provide better separation of the drug from its degradation products.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly High Degradation | Contaminated glassware or reagents. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed. |
| Incorrect buffer preparation (wrong pH or concentration). | Carefully verify the preparation of all buffer solutions, including pH measurement and adjustment. | |
| Inaccurate temperature control during stress testing. | Calibrate and monitor the temperature of ovens or water baths used for thermal stress studies. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the concentration of the injected sample. |
| Mismatched pH between sample solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Column degradation. | Replace the column with a new one of the same type. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly. |
| Temperature variations in the laboratory. | Use a column oven to maintain a consistent temperature. | |
| Pump malfunction or leaks. | Check the HPLC system for any leaks and ensure the pump is delivering a steady flow rate. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of the mobile phase components) to obtain a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix the stock solution with an equal volume of 0.1 N Hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period. After cooling, neutralize the solution with 0.1 N Sodium Hydroxide.[2]
-
Alkaline Degradation: Combine the stock solution with an equal volume of 0.02 N Sodium Hydroxide. Allow the solution to stand at room temperature for a defined time, then neutralize with 0.02 N Hydrochloric acid.[2]
-
Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide and heat as required.[2]
-
Thermal Degradation: Expose a solution of this compound to dry heat (e.g., 60°C) for a set duration.[2]
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a typical starting point for developing an HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase: A mixture of 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.2 with phosphoric acid) and acetonitrile. A gradient elution may be employed for optimal separation.[1][2]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Quantitative Data Summary
The following tables summarize the degradation of this compound observed under different stress conditions as reported in various studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | Significant Degradation | [1][2] |
| Base Hydrolysis | 0.02 N NaOH | Significant Degradation | [1][2] |
| Oxidation | 30% H2O2 | Significant Degradation | [1][2] |
| Thermal | Heat (e.g., 60°C) | Negligible Degradation | [1][2] |
Note: "Significant Degradation" indicates that the studies reported observable degradation but did not always provide a precise percentage.
Table 2: pH-Dependent Stability at 70°C
| pH | Degradation (%) | Reference |
| 1.0 | < 14% | [6][7] |
| 3.0 | < 14% | [6][7] |
| 7.0 | < 14% | [6][7] |
| 10.0 | < 14% | [6][7] |
| 13.0 | < 14% | [6][7] |
This study concluded that Epinastine was the most stable compound tested, with degradation below 14% across all pH conditions at high temperatures.[6][7]
Visualized Workflows and Relationships
Caption: Workflow for a forced degradation stability study of this compound.
Caption: Key factors influencing the degradation of this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. hakon-art.com [hakon-art.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of stability indicating RP-HPLC method for the determination of this compound in Pharmaceutical dosage form. [imsear.searo.who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Minimizing side effects in animal studies of Epinastine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side effects during animal studies involving Epinastine Hydrochloride.
Troubleshooting Guides
This section provides practical guidance for addressing specific adverse effects that may be encountered during your experiments.
Issue 1: Sedation and Central Nervous System (CNS) Depression
Symptoms:
-
Decreased activity and lethargy.
-
Ataxia (impaired coordination).
-
Hypothermia.
-
In rare cases at very high doses, seizures.[1]
Possible Causes:
-
High dosage of this compound.
-
Rapid intravenous administration.
-
Individual animal sensitivity.
Mitigation and Troubleshooting Protocol:
-
Dose Adjustment:
-
If sedation is observed, consider a dose reduction in subsequent experiments. A descending dose sequence with two- to four-fold intervals can help establish a no-observable-adverse-effect-level (NOAEL).[2]
-
For oral administration in rats, be aware that the LD50 is 314 mg/kg for males and 192 mg/kg for females. Doses approaching these levels will likely cause significant CNS depression.
-
For intravenous administration in rats, the LD50 is much lower (17 mg/kg for males and 22 mg/kg for females), necessitating careful dose control.
-
-
Route and Rate of Administration:
-
For intravenous studies, administer the solution slowly to avoid rapid peak plasma concentrations.
-
If feasible for the study design, consider subcutaneous or oral administration, which generally leads to slower absorption and lower peak concentrations compared to IV administration.
-
-
Supportive Care:
-
Monitoring: Continuously monitor the animal's body temperature, respiratory rate, and heart rate. Normal temperature for a rat under anesthesia is 35.9°C to 37.5°C.[3] A drop in respiratory rate by 50% can be normal during anesthesia, but rates below 70 breaths/min may indicate excessive depression.[3]
-
Thermoregulation: Use a heating pad or lamp to maintain body temperature, as sedation can impair thermoregulation.
-
Seizure Management: In the event of seizures, diazepam can be administered (0.5 to 1 mg/kg IV to effect).[4] Barbiturates or isoflurane may be required for refractory cases.[4]
-
-
Experimental Protocol Review:
-
Ensure accurate dose calculations and proper animal handling to minimize stress, which can exacerbate certain side effects.
-
Stagger the dosing of animals in a cohort to allow for careful observation of the initial animals before proceeding with the entire group.
-
Issue 2: Respiratory Depression
Symptoms:
-
Slowed and/or shallow breathing.
-
Cyanosis (bluish discoloration of mucous membranes).
Possible Causes:
-
High doses of this compound, leading to significant CNS depression.
-
Interaction with other sedatives or anesthetics used in the experimental protocol.
Mitigation and Troubleshooting Protocol:
-
Immediate Intervention:
-
If severe respiratory depression is observed, provide respiratory support. This may involve gentle chest compressions or, if available and personnel are trained, intubation and ventilation.
-
Administer a respiratory stimulant like Doxapram (5-10 mg/kg IV or IP, repeated at 10-15 minute intervals as needed).[5]
-
-
Dose and Co-administration Review:
-
Review the this compound dose and consider a reduction.
-
Carefully evaluate the use of concurrent CNS depressants (e.g., anesthetics, analgesics). If possible, select agents with a lower potential for respiratory depression or reduce their dosage. For example, avoid co-administration of buprenorphine and pentobarbital as it can lead to cardiorespiratory depression.[3]
-
-
Enhanced Monitoring:
-
For studies requiring high doses of this compound, implement continuous monitoring of respiratory rate and oxygen saturation (SpO2) using a pulse oximeter.
-
Ensure easy access to emergency drugs and equipment.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in animal studies, particularly with systemic administration?
A1: The most frequently reported side effects with systemic administration at supraclinical doses are related to CNS depression and include sedation, decreased activity, and ataxia.[1] At higher doses, convulsions and dyspnea (difficulty breathing) have been observed. In cases of overdose, mortality can occur. Gastrointestinal toxicity has also been noted in animals that died after high doses.
Q2: How can I select an appropriate starting dose for my animal study to minimize the risk of side effects?
A2: Dose selection is a critical step. It is recommended to start with a dose that is a fraction of the No Observed Adverse Effect Level (NOAEL) if known, or to conduct a dose range-finding study. For rats, the oral LD50 values are 314 mg/kg for males and 192 mg/kg for females, and the intravenous LD50 is 17 mg/kg for males and 22 mg/kg for females. Your starting dose should be significantly lower than these values. A descending dose sequence with two- to four-fold intervals is a good strategy to identify a well-tolerated dose.[2]
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: Yes, in addition to its primary activity as a histamine H1 receptor antagonist, this compound also has an affinity for α1-, α2-, and 5-HT2-receptors.[6] While its affinity for these receptors is lower than for the H1 receptor, at high concentrations, these off-target interactions could potentially contribute to side effects. For example, interaction with alpha-adrenergic receptors could influence blood pressure. However, Epinastine has been shown to have a favorable side effect profile due to its low affinity for cholinergic and dopaminergic receptors.[7]
Q4: What are the key considerations for reproductive toxicity studies with this compound?
A4: In reproductive toxicology studies in rats, maternal toxicity was observed at high oral doses. In pregnant rabbits, high oral doses led to total resorptions and abortion. No drug-induced teratogenic effects were noted in these studies. High oral doses in pregnant rats also resulted in reduced pup body weight gain. It is important to carefully select doses in reproductive studies to differentiate between direct embryofetal toxicity and effects secondary to maternal toxicity.
Q5: How should I monitor animals for potential side effects during the study?
A5: Regular and careful observation is crucial. Key parameters to monitor include:
-
General well-being: Appearance, posture, and activity levels.
-
CNS effects: Level of sedation, coordination (gait), and response to stimuli.
-
Respiratory function: Respiratory rate and effort.
-
Cardiovascular function: Heart rate and mucous membrane color. For more detailed studies, blood pressure monitoring can be implemented.
-
Body weight: Monitor body weight regularly as a general indicator of health.
-
Gastrointestinal signs: Observe for any signs of distress, though these are less commonly reported.
Data Presentation
Table 1: Acute Toxicity of this compound in Rats
| Administration Route | Sex | LD50 (mg/kg) | Observed Clinical Signs |
| Oral | Male | 314 | Sedation, decreased activity, abdominal position, convulsion, dyspnea |
| Oral | Female | 192 | Sedation, decreased activity, abdominal position, convulsion, dyspnea |
| Intravenous | Male | 17 | Sedation, decreased activity, abdominal position, convulsion, dyspnea |
| Intravenous | Female | 22 | Sedation, decreased activity, abdominal position, convulsion, dyspnea |
Data sourced from FDA Pharmacology Review documents.
Table 2: Doses and Findings in Reproductive Toxicity Studies
| Animal Model | Administration Route | Dose Level | Key Findings |
| Rat | Oral | Approximately 90,000 times the MROHD | Reduced pup body weight gain. |
| Rat | Oral | Approximately 150,000 times the MROHD | Maternal toxicity with no embryofetal effects. |
| Rabbit | Oral | Approximately 55,000 times the MROHD* | Total resorptions and abortion. |
*Maximum Recommended Ocular Human Dose
Experimental Protocols
Protocol 1: Dose Range-Finding Study for Oral Administration in Rats
-
Animal Selection: Use a small number of age- and weight-matched rats (e.g., 3-5 per group).
-
Dose Selection: Based on the oral LD50 of ~200-300 mg/kg, select a range of doses. A suggested starting range could be 10, 50, and 150 mg/kg.
-
Administration: Administer a single oral dose via gavage.
-
Observation: Closely observe the animals for the first 4 hours post-dosing for clinical signs of toxicity (sedation, ataxia, respiratory changes). Continue observations at 24 and 48 hours.
-
Data Collection: Record all clinical signs, body weight changes, and any mortality.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL) to inform dose selection for subsequent studies.
Mandatory Visualizations
References
- 1. petpoisonhelpline.com [petpoisonhelpline.com]
- 2. ecetoc.org [ecetoc.org]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. aspcapro.org [aspcapro.org]
- 5. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting pH for optimal stability of Epinastine ophthalmic solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information for adjusting and maintaining the optimal pH for the stability of Epinastine ophthalmic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of Epinastine ophthalmic solution?
A1: The optimal pH for Epinastine ophthalmic solution is approximately 7.0. Commercial formulations are buffered to this neutral pH to ensure both stability and physiological compatibility with the eye.[1][2][3][4] Studies have shown that Epinastine is relatively stable across a broad pH range, but it exhibits moderate sensitivity to strong acidic and alkaline conditions.[5]
Q2: How does pH affect the chemical stability of Epinastine?
A2: Epinastine can undergo hydrolytic degradation under strongly acidic and alkaline conditions. One identified degradation pathway involves the opening of the imidazole ring to form an amide group.[5] While generally stable, significant degradation (exceeding 14%) can occur at extreme pH values, particularly at elevated temperatures.[5][6]
Q3: What are the consequences of using a non-optimal pH in my formulation?
A3: Using a non-optimal pH can lead to the chemical degradation of Epinastine, reducing its therapeutic efficacy and potentially leading to the formation of unknown impurities. Furthermore, ophthalmic solutions with a pH outside the ocular comfort range (typically 6.6 to 7.8) can cause patient discomfort, leading to increased tearing and rapid washout of the drug from the eye.[7]
Q4: What buffering agents are suitable for Epinastine ophthalmic solutions?
A4: Phosphate-based buffer systems, such as those using monobasic sodium phosphate, are commonly used in commercial Epinastine HCl ophthalmic solutions to maintain a pH of approximately 7.[4][8] The choice of buffer should be validated to ensure it does not catalyze the degradation of Epinastine or interact with other excipients.
Q5: How can I assess the stability of my Epinastine formulation at a specific pH?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for assessing the stability of your Epinastine formulation.[9][10][11] This method should be able to separate the intact Epinastine from any potential degradation products. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are crucial for developing and validating a robust stability-indicating method.[9][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high degradation of Epinastine in the formulation. | The pH of the solution may have shifted outside the optimal range. The formulation may have been exposed to high temperatures or light. Incompatible excipients may be present. | Verify the pH of the solution and adjust if necessary using an appropriate buffer system. Store the solution in a temperature-controlled environment and protect it from light. Conduct compatibility studies with all excipients. |
| Appearance of unknown peaks in the HPLC chromatogram. | These may be degradation products of Epinastine. The HPLC method may not be specific enough. | Perform forced degradation studies to generate potential degradation products and confirm if the unknown peaks correspond to them. Re-validate the HPLC method for specificity. Use a mass spectrometer (LC-MS) to identify the unknown peaks.[5] |
| Precipitation or cloudiness observed in the solution. | The pH of the solution may have shifted, affecting the solubility of Epinastine or other excipients. The concentration of Epinastine may be too high for the chosen formulation. | Check and adjust the pH of the solution. Evaluate the solubility of Epinastine in the formulation at different pH values. Consider adjusting the concentration of Epinastine or modifying the formulation. |
| Inconsistent stability results between batches. | There may be variability in the pH adjustment process. The quality of raw materials may differ. Inconsistent storage conditions. | Standardize the pH adjustment protocol and ensure accurate measurement. Qualify all raw material suppliers and test incoming materials. Implement and monitor strict storage and handling procedures. |
Data on pH-Dependent Stability of Epinastine
The following table summarizes data from a forced degradation study, highlighting the stability of Epinastine under various pH conditions.
| Stress Condition | pH | Temperature | Exposure Time | Degradation (%) |
| Acid Hydrolysis | 1.0 | 70°C | Not Specified | < 14%[5] |
| Neutral | 7.0 | 70°C | Not Specified | < 14%[5] |
| Alkaline Hydrolysis | 10.0 | 70°C | Not Specified | < 14%[5] |
| Strong Alkaline Hydrolysis | 13.0 | 70°C | Not Specified | < 14%[5] |
| Acidic Conditions | Not Specified | Not Specified | 16.72 h (t0.5) | Moderate Sensitivity[5] |
| pH 7-10 | 7.0 - 10.0 | Not Specified | 25.08 h (t0.5) | Relatively Stable[5] |
| Strong Alkaline Conditions | Not Specified | Not Specified | 12.54 h (t0.5) | Moderate Sensitivity[5] |
Note: The data is compiled from studies with varying experimental conditions and is intended for comparative purposes. t0.5 refers to the half-life of the drug under the specified conditions.
Experimental Protocols
Protocol for pH Adjustment of Epinastine Ophthalmic Solution
-
Preparation of Buffering Agents: Prepare stock solutions of a suitable buffer system (e.g., monobasic sodium phosphate and dibasic sodium phosphate) at a known concentration.
-
Initial Formulation: Dissolve Epinastine HCl and other excipients in the formulation vehicle (e.g., purified water).
-
Initial pH Measurement: Measure the initial pH of the solution using a calibrated pH meter.
-
pH Adjustment: Slowly add small volumes of the appropriate buffer stock solution (acidic or basic component) to the formulation while continuously stirring and monitoring the pH.
-
Final pH Confirmation: Once the target pH (e.g., 7.0 ± 0.2) is reached, confirm the reading is stable.
-
Volume Adjustment: Add the remaining vehicle to reach the final target volume.
-
Sterilization: Sterilize the final solution using an appropriate method, such as sterile filtration.
-
Post-Sterilization pH Check: Verify that the pH has not significantly changed after sterilization.
Protocol for Stability-Indicating HPLC Assay
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 150x4.6 mm, 5µm).[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M KH2PO4, pH 5.2) and an organic solvent (e.g., acetonitrile).[13] The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
-
Standard Preparation: Prepare a stock solution of Epinastine HCl reference standard of known concentration in the mobile phase or a suitable diluent. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the Epinastine ophthalmic solution with the mobile phase to a concentration within the linear range of the assay.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix the drug solution with an acid (e.g., 0.1 N HCl) and heat. Neutralize before injection.[13]
-
Base Hydrolysis: Mix the drug solution with a base (e.g., 0.02 N NaOH) and heat. Neutralize before injection.[13]
-
Oxidation: Treat the drug solution with hydrogen peroxide (e.g., 30% H2O2).[10][11]
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C).[13]
-
Photodegradation: Expose the drug solution to UV light.[9]
-
-
Analysis: Inject the standard solutions, the sample solution, and the degraded sample solutions into the HPLC system.
-
Data Evaluation:
-
Confirm the specificity of the method by ensuring that the Epinastine peak is well-resolved from any degradation peaks.
-
Calculate the concentration of Epinastine in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Determine the percentage of degradation in the forced degradation samples.
-
Visualizations
Caption: Workflow for pH adjustment and stability testing of Epinastine ophthalmic solution.
References
- 1. drugs.com [drugs.com]
- 2. apotex.com [apotex.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. isca.me [isca.me]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hakon-art.com [hakon-art.com]
Validation & Comparative
Comparative Preclinical Efficacy of Epinastine and Olopatadine: A Guide for Researchers
In the landscape of therapeutic agents for allergic conjunctivitis, both Epinastine and Olopatadine have emerged as prominent dual-action compounds, exhibiting both histamine H1 receptor antagonism and mast cell stabilizing properties.[1][2][3][4] This guide provides a comparative analysis of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Efficacy
The following table summarizes key quantitative parameters from in vitro and in vivo preclinical studies, offering a direct comparison of the potency of Epinastine and Olopatadine in various assays.
| Parameter | Epinastine | Olopatadine | Study Context |
| Histamine H1 Receptor Antagonism | |||
| IC50 (Histamine Response Inhibition, simultaneous addition) | 1.6 µM[5] | Partial or no inhibition up to 100 µM[5] | CHO-K1 cells expressing human H1R[5] |
| IC50 (Histamine Response Inhibition, 2.5 min pre-incubation) | 38 nM[5] | 1369 nM[5] | CHO-K1 cells expressing human H1R[5] |
| Persistent Histamine Response Inhibition (24h post-removal) | IC50 = 6 µM[5] | Not Reported | CHO-K1 cells expressing human H1R[5] |
| Ki (H1-receptor binding affinity) | Not Reported | 41.1 ± 6.0 nM[6] | [3H]pyrilamine binding to H1 receptors[6] |
| IC50 (Histamine-induced PI turnover) | Not Reported | 9.5 ± 1.5 nM[6] | Human conjunctival epithelial cells[6] |
| Mast Cell Stabilization | |||
| Inhibition of Histamine Release | Inhibited from skin mast cells in a dose-dependent fashion[7] | Inhibited from human conjunctival mast cells in a dose-dependent fashion[8] | In vitro human mast cell models[7][8] |
| IC50 (Human Conjunctival Mast Cell Degranulation) | Not Reported | 559 µM[9] | IgE-stimulated human conjunctival mast cells[9] |
| In Vivo Efficacy | |||
| ED50 (Inhibition of Histamine-Induced Vascular Permeability) | Not Reported | 0.002% (30 min pre-treatment)[9] | Guinea pig model[9] |
Experimental Methodologies
Understanding the experimental context is crucial for interpreting the quantitative data. Below are detailed protocols for the key assays cited.
Histamine H1 Receptor (H1R) Antagonism Assay
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor were utilized.[5]
-
Methodology: The antihistaminic properties were assessed using intracellular calcium mobilization assays.
-
Experimental Procedure:
-
Simultaneous Addition: Epinastine or Olopatadine was added to the cells concurrently with histamine.
-
Pre-incubation: The compounds were pre-incubated with the cells for 2.5 minutes or 1 hour before the addition of histamine.
-
Persistent Inhibition: To evaluate the duration of action, cells were pre-treated with Epinastine, followed by washing to remove the drug. The histamine response was then measured 24 hours later.[5]
-
Mast Cell Stabilization Assay
-
Cell Models: In vitro studies have utilized rat basophilic leukemia cells and human conjunctival mast cells.[8] For direct comparison, one study isolated mast cells from human donor conjunctival tissue.[9]
-
Methodology: The ability of the compounds to inhibit the immunologically-stimulated release of histamine was quantified.
-
Experimental Procedure:
-
Mast cells were pre-treated with varying concentrations of Olopatadine.
-
Degranulation was stimulated via an IgE challenge.
-
The total amount of histamine released into the supernatant was measured using an Enzyme Immunoassay (EIA).[9]
-
In Vivo Model of Histamine-Induced Conjunctival Vascular Permeability
-
Animal Model: Guinea pigs were used to assess in vivo efficacy.
-
Methodology: The assay measures the inhibition of histamine-induced vascular leakage in the conjunctiva.
-
Experimental Procedure:
-
Animals were pre-treated with a topical application of the test compound or a vehicle control.
-
Evans blue dye was administered intravenously.
-
A subconjunctival histamine challenge was performed.
-
The extent of vascular permeability was quantified by measuring the area of dye leakage (wheal response) 30 minutes after the histamine challenge.[9]
-
Visualizing Experimental Workflows and Pathways
To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Discussion of Preclinical Findings
The available preclinical data indicates that both Epinastine and Olopatadine are potent histamine H1 receptor antagonists. Notably, in a head-to-head in vitro study, Epinastine demonstrated a significantly faster onset of action and higher potency in inhibiting the histamine response in CHO-K1 cells expressing the human H1 receptor, particularly with a short pre-incubation time.[5] Epinastine also showed persistent inhibitory effects 24 hours after its removal.[5]
In terms of mast cell stabilization, both compounds have been shown to inhibit histamine release from mast cells.[7][8] However, direct comparative quantitative data for Epinastine in human conjunctival mast cells is not as readily available as it is for Olopatadine. Olopatadine has been shown to inhibit histamine release from human conjunctival mast cells in a dose-dependent manner.[8]
In vivo, Olopatadine has demonstrated efficacy in reducing histamine-induced conjunctival vascular permeability in a guinea pig model.[9] While clinical studies and some preclinical models suggest Olopatadine may have superior efficacy in controlling certain signs and symptoms of allergic conjunctivitis[10][11][12][13], further head-to-head preclinical studies focusing on a broader range of inflammatory mediators would be beneficial for a more comprehensive comparison. Some studies also suggest that Olopatadine has a superior profile due to its non-perturbation of cell membranes.[2][8]
It is also worth noting that both drugs are considered to have multiple actions, including anti-inflammatory effects beyond histamine antagonism and mast cell stabilization.[1]
Conclusion
Both Epinastine and Olopatadine are effective dual-action antiallergic agents in preclinical models. Epinastine exhibits a rapid onset and potent inhibition of the histamine H1 receptor in vitro. Olopatadine also demonstrates potent H1 antagonism and has well-documented mast cell stabilizing effects in human conjunctival mast cells. The choice between these agents in a drug development context may depend on the specific therapeutic goals, such as the desired onset of action and the relative importance of different mechanisms of action. Further preclinical studies directly comparing their effects on a wider array of inflammatory pathways would provide a more complete picture of their respective profiles.
References
- 1. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redorbit.com [redorbit.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Clinical efficacy of olopatadine vs epinastine ophthalmic solution in the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Olopatadine versus Epinastine for Treating Allergic Conjunctivitis Caused by Japanese Cedar Pollen: A Double-Blind Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and comfort of olopatadine 0.2% versus epinastine 0.05% ophthalmic solution for treating itching and redness induced by conjunctival allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Epinastine's In Vivo Anti-Inflammatory Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of Epinastine against other common antihistamines. The data presented is sourced from various preclinical and clinical studies, offering a detailed overview of its efficacy in different inflammatory models. This document is intended to assist researchers in evaluating Epinastine's potential as an anti-inflammatory agent.
Multi-faceted Anti-Inflammatory Actions of Epinastine
Epinastine exerts its anti-inflammatory effects through a combination of mechanisms. It is a potent second-generation antihistamine that primarily acts as a histamine H1 receptor antagonist.[1][2] Beyond this, it functions as a mast cell stabilizer, preventing the degranulation and release of a cascade of pro-inflammatory mediators, including histamine, leukotrienes, prostaglandins, and cytokines.[2][3] This dual action of receptor antagonism and mediator release inhibition contributes to its robust anti-inflammatory profile.
Furthermore, studies have indicated that Epinastine can modulate the activity of various immune cells involved in the inflammatory response. It has been shown to inhibit the activation of eosinophils and interfere with T-cell cytokine signaling pathways.[4][5] Specifically, Epinastine can suppress the production of Th2 cytokines such as IL-5, IL-6, and IL-13, while restoring the levels of the Th1 cytokine interferon-gamma.[5] Evidence also suggests that Epinastine may exert its effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5][6]
Comparative Efficacy of Epinastine in In Vivo Models
The following tables summarize the quantitative data from in vivo studies, comparing the anti-inflammatory performance of Epinastine with other antihistamines.
Table 1: Inhibition of Histamine-Induced Wheal and Flare Response in Humans
| Treatment (Oral Dose) | Onset of Action | Peak Inhibition (Wheal) | Duration of Action (Flare) | Reference |
| Epinastine (20 mg) | 30 minutes | 4 hours | > 24 hours | [7] |
| Cetirizine (10 mg) | 1 hour | 4 hours | > 24 hours | [7] |
| Loratadine (10 mg) | Slower onset | Less potent | > 24 hours | [7] |
| Placebo | - | - | - | [7] |
Table 2: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Treatment (Subcutaneous Dose) | Edema Inhibition (at 3 hours) | Significance vs. Control | Reference |
| Epinastine (5 mg/kg) | Significant, dose-dependent | p < 0.05 | [8] |
| Epinastine (10 mg/kg) | Significant, dose-dependent | p < 0.05 | [8] |
| Epinastine (50 mg/kg) | Significant, dose-dependent | p < 0.05 | [8] |
| Cetirizine (5, 10, 50 mg/kg) | Slight anti-edematous effect | Not significant | [8] |
| Levocetirizine (5, 10, 50 mg/kg) | Significant, dose-dependent | p < 0.05 | [8] |
Table 3: Efficacy in Allergic Conjunctivitis Models
| Study Model | Treatment | Key Findings | Reference |
| Guinea Pig Histamine-Induced Conjunctival Vascular Permeability | Epinastine (topical) | Effective for up to 4 hours | [9] |
| Olopatadine (topical) | Effective for up to 16 hours | [9] | |
| Ketotifen (topical) | Effective for up to 4 hours | [9] | |
| Human Acute Allergic Conjunctivitis | Epinastine 0.05% (BID) | Non-inferior to Ketotifen; >40% reduction in itching, hyperemia, and lid swelling | [10] |
| Ketotifen (BID) | >40% reduction in itching, hyperemia, and lid swelling | [10] | |
| Human Seasonal Allergic Conjunctivitis | Epinastine | More effective than Ketotifen in relieving papillary reaction and ocular itching | [11] |
| Olopatadine | More effective than Epinastine and Ketotifen | [11] | |
| Ketotifen | Less effective than Epinastine in some parameters | [11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and data interpretation.
Histamine-Induced Wheal and Flare Response in Human Volunteers
Objective: To assess the efficacy of antihistamines in suppressing the cutaneous reaction to histamine.
Protocol:
-
Healthy male volunteers are enrolled in a double-blind, crossover, placebo-controlled study.
-
Subjects receive a single oral dose of Epinastine (e.g., 20 mg), a comparator antihistamine, or a placebo.
-
At baseline and at specified time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours), an epicutaneous histamine phosphate challenge (e.g., 100 mg/ml) is applied to the forearm.
-
The resulting wheal and flare responses are measured. The wheal is the raised, edematous area, and the flare is the surrounding erythema.
-
The areas of the wheal and flare are traced and calculated.
-
The percentage inhibition of the wheal and flare responses compared to placebo is determined for each treatment at each time point.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of substances on acute, non-immune inflammation.
Protocol:
-
Male Wistar rats are used in the study.
-
One hour before the induction of edema, the test substance (Epinastine, comparator, or vehicle) is administered subcutaneously at various doses.
-
Edema is induced by a subplantar injection of 1% λ-carrageenan into the right hind paw.
-
The volume of the paw is measured using a plethysmometer at baseline and at specified time intervals after carrageenan injection (e.g., 0.5 and 3 hours).
-
The degree of swelling is calculated as the increase in paw volume.
-
The percentage inhibition of edema by the test substance is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Histamine-Induced Allergic Conjunctivitis in Guinea Pigs
Objective: To assess the efficacy of topical anti-allergic agents in an animal model of allergic conjunctivitis.
Protocol:
-
Male Hartley guinea pigs are used.
-
A single drop of the test medication (Epinastine, comparator, or vehicle) is instilled into one eye at various time points before the histamine challenge.
-
One hour prior to the challenge, Evans blue dye (1 mg/mL) is injected intravenously to assess vascular permeability.
-
Allergic conjunctivitis is induced by topical application of a histamine solution (e.g., 1.5 mg/mL) to the ocular surface.
-
The severity of clinical signs, such as conjunctival hyperemia and chemosis (swelling), is scored at different time points after the challenge.
-
Conjunctival vascular permeability is quantified by measuring the area and intensity of Evans blue dye extravasation in the conjunctiva.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in Epinastine's anti-inflammatory action and a typical experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]
- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. This compound antagonism against interleukin-4-mediated T cell cytokine imbalance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo performance of this compound-releasing contact lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of this compound, an H1-Receptor Antagonist, on the Function of Mite Allergen-Pulsed Murine Bone Marrow-Derived Dendritic Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Epinastine's Interaction with Adrenergic Receptors: A Comparative Cross-Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of Epinastine with adrenergic receptors. Epinastine, a second-generation antihistamine, is primarily known for its potent antagonism of the Histamine H1 receptor.[1] However, nonclinical studies have indicated that Epinastine also possesses a notable affinity for other receptor systems, including α-adrenergic receptors.[2] Understanding the extent of this cross-reactivity is crucial for a complete pharmacological profiling of the drug, predicting potential off-target effects, and exploring new therapeutic applications.
While specific quantitative binding affinities for Epinastine at adrenergic receptor subtypes are not widely available in public literature, this guide summarizes the current qualitative understanding and provides the detailed experimental methodologies required to perform such a comparative analysis.
Comparative Receptor Affinity
As per the U.S. Food and Drug Administration (FDA) clinical pharmacology review, Epinastine exhibits a "marked affinity" for α-1 and α-2 adrenergic receptors and a "low affinity" for β-receptors.[2] This suggests a degree of selectivity for the α-adrenergic receptor family over the β-adrenergic family. For comparison, its binding affinity for its primary target, the Histamine H1 receptor, is well-established with a reported IC50 of 9.8 nM.[2]
To provide a clear, quantitative comparison, further experimental investigation using standardized binding assays is required. The following table illustrates how such comparative data would be presented.
Table 1: Comparative Binding Affinity of Epinastine at Histamine and Adrenergic Receptors
| Receptor Target | Receptor Subtype | Epinastine Binding Affinity (Kᵢ in nM) | Reference Compound | Reference Compound Binding Affinity (Kᵢ in nM) |
| Histamine | H₁ | Data indicates high affinity (IC₅₀ = 9.8 nM)[2] | Diphenhydramine | ~2.5 |
| Adrenergic | α₁ | Data not publicly available | Prazosin | ~0.2 |
| α₂ | Data not publicly available | Yohimbine | ~2.0 | |
| β | Data indicates low affinity[2] | Propranolol | ~1.0 |
Note: The Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. The reference compounds are well-characterized ligands for their respective receptors and are provided for context.
Experimental Protocols
To quantitatively determine the binding affinity of Epinastine for various adrenergic receptor subtypes, a competitive radioligand binding assay is the gold-standard method.
Radioligand Binding Assay Protocol
1. Objective: To determine the binding affinity (Kᵢ) of Epinastine for α₁, α₂, and β-adrenergic receptor subtypes.
2. Materials:
- Cell Membranes: Commercially available or prepared from cell lines stably expressing the human adrenergic receptor subtypes (e.g., α₁ₐ, α₁ₑ, α₁ₔ, α₂ₐ, α₂ₑ, α₂𝒸, β₁, β₂, β₃).
- Radioligands:
- For α₁-receptors: [³H]-Prazosin
- For α₂-receptors: [³H]-Rauwolscine or [³H]-Yohimbine
- For β-receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol
- Non-labeled Ligands: Epinastine hydrochloride, and appropriate non-labeled reference compounds for each receptor subtype to determine non-specific binding (e.g., phentolamine for α-receptors, propranolol for β-receptors).
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Scintillation Cocktail and Scintillation Counter .
- Glass Fiber Filters and Filtration Apparatus .
3. Procedure:
- Assay Setup: The assay is typically performed in 96-well plates. Each well will contain the cell membranes, the radioligand at a fixed concentration (usually near its Kₔ value), and varying concentrations of the competing ligand (Epinastine).
- Incubation: Add a suspension of cell membranes containing the target receptor to each well. Then, add a range of concentrations of Epinastine. Finally, add the specific radioligand.
- Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- The amount of bound radioligand is plotted against the concentration of Epinastine.
- The IC₅₀ value (the concentration of Epinastine that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
- The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Signaling Pathways and Visualization
Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (epinephrine and norepinephrine), initiate intracellular signaling cascades. The primary signaling pathways for α₁ and α₂ adrenergic receptors are distinct.
α₁-Adrenergic Receptor Signaling: These receptors are typically coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Caption: α₁-Adrenergic Receptor Signaling Pathway.
α₂-Adrenergic Receptor Signaling: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally has an inhibitory effect on cellular function.
Caption: α₂-Adrenergic Receptor Signaling Pathway.
Experimental Workflow Visualization
The process of assessing the cross-reactivity of a compound like Epinastine follows a logical progression from initial screening to detailed characterization.
Caption: General Experimental Workflow.
Conclusion
References
Epinastine Hydrochloride Demonstrates Superiority Over Placebo in Attenuating Allergic Conjunctivitis Symptoms in Conjunctival Allergen Challenge Studies
FOR IMMEDIATE RELEASE
[City, State] – Researchers and drug development professionals in the field of ophthalmology now have access to a comprehensive comparison of Epinastine Hydrochloride and placebo in managing allergic conjunctivitis, based on data from rigorous conjunctival allergen challenge (CAC) studies. This guide synthesizes findings from multiple clinical trials, presenting key efficacy data in structured tables, detailing experimental methodologies, and visualizing the underlying mechanisms and study workflows.
This compound is a dual-action antihistamine and mast cell stabilizer.[1][2] Its mechanism of action involves blocking histamine H1 receptors and inhibiting the release of histamine and other inflammatory mediators from mast cells, thereby alleviating the symptoms of allergic conjunctivitis.[1][3][4][5] Clinical studies utilizing the CAC model have consistently demonstrated the superiority of this compound 0.05% ophthalmic solution over placebo in reducing the primary signs and symptoms of allergic conjunctivitis, namely ocular itching and conjunctival redness.[6][7][8]
Efficacy in Clinical Trials
A pivotal single-center, double-masked, vehicle-controlled Phase III clinical trial involving 126 patients with a history of allergic conjunctivitis provides robust evidence of Epinastine's efficacy. In a paired-eye analysis where one eye received Epinastine HCl 0.05% and the other received a vehicle, Epinastine was found to be significantly more effective in reducing the severity of ocular itching and conjunctival hyperemia at all measured time points post-allergen challenge (p < 0.001).[6] The study also showed a significant reduction in ciliary and episcleral hyperemia, chemosis, and lid swelling compared to the vehicle (p ≤ 0.009).[6]
Another key study corroborated these findings, demonstrating that a single instillation of Epinastine significantly reduced multiple signs and symptoms of allergic conjunctivitis compared to the vehicle. This trial highlighted Epinastine's rapid onset of action, within 3 minutes, and a prolonged duration of effect lasting at least 8 hours.[7]
Further research has also established Epinastine's superiority to placebo in inhibiting ocular itching and conjunctival hyperemia induced 4 hours after administration, which is equivalent to a four-times-daily dosing schedule.[8] The same study also confirmed its efficacy at 15 minutes and 8 hours post-instillation.[8]
Quantitative Analysis of Clinical Endpoints
The following tables summarize the quantitative data from key conjunctival allergen challenge studies, comparing the performance of this compound 0.05% ophthalmic solution with a placebo (vehicle).
| Efficacy Endpoint | Time Point (Post-Challenge) | Epinastine HCl 0.05% (Mean Score) | Placebo (Vehicle) (Mean Score) | P-value | Reference |
| Ocular Itching | 3-5 minutes | Significantly Lower | Higher | < 0.001 | [6][7] |
| Ocular Itching | 5-10 minutes | Significantly Lower | Higher | < 0.001 | [6][7] |
| Ocular Itching | 10-20 minutes | Significantly Lower | Higher | < 0.001 | [6] |
| Conjunctival Hyperemia | 3-5 minutes | Significantly Lower | Higher | < 0.001 | [6] |
| Conjunctival Hyperemia | 5-10 minutes | Significantly Lower | Higher | < 0.001 | [6][7] |
| Conjunctival Hyperemia | 10-20 minutes | Significantly Lower | Higher | < 0.001 | [6][7] |
| Ciliary Hyperemia | All time points | Significantly Lower | Higher | ≤ 0.009 | [6] |
| Episcleral Hyperemia | All time points | Significantly Lower | Higher | ≤ 0.009 | [6] |
| Chemosis | All time points | Significantly Lower | Higher | ≤ 0.009 | [6][7] |
| Lid Swelling | All time points | Significantly Lower | Higher | ≤ 0.009 | [6][7] |
Note: Specific mean scores were not consistently available in the abstracts. The table reflects the reported statistical significance.
Experimental Protocols
The data presented is derived from studies employing the conjunctival allergen challenge (CAC) model, a standardized method for evaluating the efficacy of anti-allergic ophthalmic drugs.
Study Design: The majority of these studies were single-center, double-masked, randomized, and vehicle-controlled.[6][7] A common design was the contralateral eye comparison, where one eye of a participant received Epinastine and the other eye received a placebo, allowing for a direct intra-patient comparison.[7][9]
Participant Selection: Eligible participants were individuals with a documented history of allergic conjunctivitis who were asymptomatic at the time of the study but showed a positive reaction to a specific allergen during initial screening and confirmation visits.[6][7]
Intervention: Participants received one drop of Epinastine HCl 0.05% ophthalmic solution in the designated eye(s) and/or a vehicle solution in the control eye(s). Dosing was administered at specific intervals before the allergen challenge, typically 15 minutes to assess onset of action and 4 to 8 hours to evaluate the duration of action.[6][7][8][9]
Allergen Challenge and Assessment: Following the instillation of the study medication, a predetermined concentration of an allergen (e.g., cedar or birch pollen) was administered to the conjunctiva of both eyes.[8][9] Ocular signs and symptoms were then graded by trained observers at standardized time points (e.g., 3, 5, 10, and 20 minutes) after the challenge.[6][7][9] Primary efficacy endpoints typically included ocular itching and conjunctival hyperemia, assessed on a standardized scale.[7][8]
Visualizing the Allergic Response and Study Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of the allergic response and the typical workflow of a conjunctival allergen challenge study.
Caption: Mechanism of allergic conjunctivitis and Epinastine's dual action.
Caption: Workflow of a typical Conjunctival Allergen Challenge (CAC) study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Ophthalmic Solution (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. drugs.com [drugs.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Efficacy and tolerability of ophthalmic epinastine assessed using the conjunctival antigen challenge model in patients with a history of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Teratogenic Potential of Epinastine Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the teratogenicity of epinastine hydrochloride in animal models, benchmarked against other second-generation antihistamines: cetirizine, loratadine, and fexofenadine. The information is compiled from publicly available data, including summaries from regulatory agencies.
Executive Summary
Preclinical studies in animal models are a cornerstone in evaluating the developmental and reproductive toxicity of new pharmaceutical compounds. For antihistamines, which may be used by women of childbearing potential, a thorough assessment of teratogenic risk is crucial. This guide summarizes the available nonclinical data for this compound and key comparators to facilitate an evidence-based evaluation.
Comparative Teratogenicity Data
The following tables summarize the findings from developmental toxicity studies conducted in rats and rabbits, the two standard species for teratogenicity assessment. These studies are generally conducted in compliance with international guidelines such as OECD Guideline 414 and ICH S5(R3).
Table 1: Summary of Teratogenicity Studies in Rats
| Compound | Doses Tested (mg/kg/day) | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Key Developmental Findings |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Not teratogenic in animal models, even at high doses. Reduced pup weight has been observed at maternally toxic doses.[1] |
| Cetirizine | Data not publicly available | Data not publicly available | Data not publicly available | Not found to be teratogenic in rats. |
| Loratadine (Desloratadine) | 6, 24, 48 | 6 | >48 | No teratogenic effects observed. Embryocidal and fetal toxicity were noted at higher, maternally toxic doses.[2] |
| Fexofenadine | up to 300 (as terfenadine) | Data not publicly available | Data not publicly available | No evidence of teratogenicity.[3] |
Table 2: Summary of Teratogenicity Studies in Rabbits
| Compound | Doses Tested (mg/kg/day) | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Key Developmental Findings |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Resorptions and abortions have been reported at high oral doses.[1] |
| Cetirizine | Data not publicly available | Data not publicly available | Data not publicly available | Not found to be teratogenic in rabbits. Some studies noted an increase in skeletal variations at doses that also caused maternal toxicity. |
| Loratadine (Desloratadine) | 15, 30, 60 | 30 | >60 | No teratogenic effects observed. Increased resorptions were seen at maternally toxic doses.[2] |
| Fexofenadine | up to 300 (as terfenadine) | Data not publicly available | Data not publicly available | No evidence of teratogenicity.[3] |
NOAEL: No Observed Adverse Effect Level. Data for Loratadine is based on studies with its active metabolite, Desloratadine.
Experimental Protocols: A Generalized Framework
While specific protocols for each proprietary study are not publicly available, they generally adhere to internationally recognized guidelines. The following workflow illustrates a typical prenatal developmental toxicity study design.
Key Methodological Considerations
-
Animal Models: Rats and rabbits are the standard non-rodent and rodent species, respectively, for teratogenicity testing.
-
Dose Selection: Dose levels are chosen to include a control group, at least two intermediate doses, and a high dose that is expected to produce some level of maternal toxicity. This helps to differentiate between direct developmental effects and those that may be secondary to maternal stress.
-
Administration Period: Dosing typically occurs during the period of major organogenesis to assess the potential for structural malformations.
-
Endpoints: The primary endpoints include maternal observations (mortality, clinical signs, body weight, food consumption) and fetal evaluations (viability, body weight, and external, visceral, and skeletal malformations and variations).
Signaling Pathways in Developmental Toxicity
While the specific molecular pathways affected by these antihistamines in a developmental context are not fully elucidated in the public domain, teratogenic effects of xenobiotics can occur through various mechanisms. The following diagram illustrates a generalized overview of potential pathways.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
